1,3-Di(1H-1,2,4-triazol-1-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXRKYXCCDJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199409 | |
| Record name | Fluconazole specified impurity C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514222-44-7 | |
| Record name | Fluconazole specified impurity C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514222447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluconazole specified impurity C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-(1,3-PHENYLENE)DI-1H-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150GCO461X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Di(1H-1,2,4-triazol-1-yl)benzene: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, a molecule of interest in medicinal chemistry and materials science due to the prevalence of the 1,2,4-triazole moiety in pharmacologically active compounds.
Core Compound Properties
Basic physicochemical data for this compound is summarized below. While detailed experimental characterization data is not widely published in academic literature, this information is available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 514222-44-7 | [1][2] |
| Molecular Formula | C₁₀H₈N₆ | [1][2] |
| Molecular Weight | 212.21 g/mol | [1][2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not consistently reported | N/A |
Synthesis Methodology
A likely synthetic pathway involves the reaction of 1,3-dibromobenzene with two equivalents of 1,2,4-triazole in the presence of a copper catalyst, a base, and a suitable high-boiling polar solvent.
Proposed Experimental Protocol (Ullmann-type Condensation):
-
Reactants and Reagents:
-
1,3-Dibromobenzene
-
1H-1,2,4-triazole (2.2 equivalents)
-
Copper(I) iodide (CuI) or other copper catalyst (e.g., Cu(OAc)₂) (catalytic amount, e.g., 10-20 mol%)
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
A high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Optionally, a ligand such as 1,10-phenanthroline or L-proline to facilitate the reaction.
-
-
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 1,3-dibromobenzene, 1,2,4-triazole, the copper catalyst, base, and ligand (if used).
-
Add the solvent and stir the mixture at an elevated temperature (typically in the range of 120-160 °C) for a period of 12-48 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then poured into water and extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.
-
Characterization Data
Detailed spectral data for this compound is not extensively published. However, based on the known spectra of similar bis-triazole compounds and the structural features of the molecule, the following characteristic signals can be anticipated.[5][6][7][8][9]
| Characterization Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the 1,2,4-triazole rings (typically in the range of 8.0-9.0 ppm). A complex multiplet pattern for the aromatic protons of the 1,3-disubstituted benzene ring. |
| ¹³C NMR | Resonances for the carbon atoms of the triazole rings (typically in the range of 140-155 ppm). Signals for the carbon atoms of the benzene ring, showing distinct chemical shifts for the substituted and unsubstituted positions. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 212.21, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and N-N stretching of the triazole rings, and C=C stretching of the benzene ring. |
Biological and Pharmacological Context
While no specific signaling pathways or detailed biological activities have been reported for this compound itself, the 1,2,4-triazole nucleus is a well-established pharmacophore in a wide range of therapeutic agents.[10] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[10][11]
The presence of two 1,2,4-triazole moieties suggests that this compound could be investigated for its potential as a metal-coordinating ligand in the development of novel metallodrugs or as a bidentate ligand in catalysis. Furthermore, its rigid structure makes it a candidate for incorporation into larger molecules in drug design to probe interactions with biological targets.
Conclusion
This compound is a readily synthesizable molecule with potential applications in medicinal chemistry and materials science. While detailed academic studies on this specific isomer are limited, its synthesis can be reliably achieved through established copper-catalyzed cross-coupling methodologies. Further research into the specific biological activities and coordination chemistry of this compound is warranted to fully explore its potential.
References
- 1. This compound - CAS:514222-44-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1-(3-(1H-1,2,4-triazol-1-yl)phenyl)-1H-1,2,4-triazole | C10H8N6 | CID 68169234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene: A Technical Review
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a dedicated single-crystal X-ray diffraction study for 1,3-Di(1H-1,2,4-triazol-1-yl)benzene. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.
While data for the specific meta-isomer is unavailable, extensive crystallographic information exists for the closely related para-isomer, 1,4-bis(1H-1,2,4-triazol-1-yl)benzene . This document will proceed by presenting a detailed technical guide on the crystal structure of this available isomer as a valuable point of reference for researchers and scientists in the field.
In-Depth Technical Guide: Crystal Structure of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene
This guide provides a comprehensive overview of the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene, complete with crystallographic data, experimental protocols for its synthesis and crystallization, and a logical workflow diagram.
Quantitative Crystallographic Data
The crystal structure of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear comparison and reference.
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₆ |
| Formula Weight | 212.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8091 (3) |
| b (Å) | 10.2616 (9) |
| c (Å) | 11.9768 (11) |
| α (°) | 90 |
| β (°) | 96.165 (3) |
| γ (°) | 90 |
| Volume (ų) | 465.44 (7) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.514 |
| Absorption Coefficient (mm⁻¹) | 0.10 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Dihedral Angle (Benzene-Triazole) | 16.7 (2)° |
Data sourced from IUCrData (2017), 2, x170272.[1]
Molecular and Crystal Packing Structure
The molecule of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene is centrosymmetric, with the center of the benzene ring located at a crystallographic inversion center.[1] The dihedral angle between the plane of the central benzene ring and the attached 1,2,4-triazole rings is 16.7 (2)°.[1]
In the crystal, molecules form inversion dimers that are linked by pairs of weak C—H···N hydrogen bonds, creating R²₂(6) graph-set motifs.[1] Additionally, weak aromatic π–π stacking interactions are observed between the triazole rings of adjacent molecules, with a centroid–centroid separation of 3.809 (1) Å, contributing to the stability of the crystal packing.[1]
Experimental Protocols
3.1 Synthesis of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene
A general method for the synthesis of similar bis(triazolyl)benzene compounds involves the reaction of a dihalo-xylene with the corresponding triazole in the presence of a base. While a specific protocol for 1,4-bis(1H-1,2,4-triazol-1-yl)benzene was not detailed in the available literature, a representative synthesis for a related compound, 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene, is provided below.
-
Materials: 1,4-bis(bromomethyl)benzene, 1H-1,2,4-triazole, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
Procedure:
-
1H-1,2,4-triazole is dissolved in the chosen solvent, and the base is added to the mixture.
-
The mixture is stirred at room temperature to allow for the formation of the triazolate anion.
-
A solution of 1,4-bis(bromomethyl)benzene in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., reflux) for several hours until completion, which can be monitored by thin-layer chromatography.
-
After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
3.2 Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
-
Procedure:
-
The purified 1,4-bis(1H-1,2,4-triazol-1-yl)benzene is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or dichloromethane/diethyl ether) with gentle heating.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is left undisturbed in a loosely covered container at room temperature.
-
Slow evaporation of the solvent over several days should yield single crystals of appropriate quality for X-ray diffraction analysis.[1]
-
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the synthesis and structural analysis of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene.
Caption: Experimental workflow for the synthesis and structural characterization.
This technical guide provides a comprehensive overview of the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene, serving as a valuable resource for researchers interested in this class of compounds. While the crystal structure of the meta-isomer remains to be reported, the data for the para-isomer offers significant insights into the molecular geometry and intermolecular interactions that can be expected for related structures.
References
In-Depth Technical Guide: 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene. This compound belongs to a class of nitrogen-containing heterocyclic molecules that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Core Compound Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₆ | [1] |
| Molecular Weight | 212.21 g/mol | [1] |
| CAS Number | 514222-44-7 | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes, with the Ullmann condensation being a common and effective method. This reaction involves the coupling of an aryl halide with a nitrogen-containing heterocycle, in this case, 1,2,4-triazole, in the presence of a copper catalyst and a base.
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
This protocol is a generalized procedure based on established methods for the synthesis of similar aryl-triazole compounds.
Materials:
-
1,3-Dibromobenzene
-
1H-1,2,4-triazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add 1,3-dibromobenzene (1 equivalent), 1H-1,2,4-triazole (2.2 equivalents), copper(I) iodide (0.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Add anhydrous dimethylformamide (DMF) to the flask to serve as the solvent.
-
Heat the reaction mixture to 120-140°C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization:
The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the chemical environment of the protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Synthetic Pathway
The synthesis of this compound can be visualized as a two-step logical progression from commercially available starting materials.
Caption: Synthetic pathway for this compound.
Potential Applications in Drug Development
Derivatives of 1,2,4-triazole are a well-established class of compounds with a broad spectrum of biological activities. They are integral components in a number of clinically used drugs. Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit a range of pharmacological effects, including:
-
Antifungal Activity: Triazole-based compounds are prominent in the development of antifungal agents.
-
Anticancer Activity: Numerous studies have reported the potential of 1,2,4-triazole derivatives as anticancer agents, with some compounds showing cytotoxic activity against various cancer cell lines.[2][3]
-
Anticonvulsant Activity: The 1,2,4-triazole nucleus is a key feature in the design of novel anticonvulsant drugs.[4]
While the specific biological activity of this compound is not extensively documented in the public domain, its structural similarity to other biologically active triazole-containing molecules suggests its potential as a scaffold for the development of new therapeutic agents.
Generalized Signaling Pathway Involvement
The diverse biological effects of 1,2,4-triazole derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, in the context of cancer, some triazole compounds have been shown to inhibit enzymes involved in cell proliferation and survival. A generalized representation of how a 1,2,4-triazole derivative might interfere with a signaling pathway is depicted below.
Caption: Generalized inhibition of a signaling pathway by a 1,2,4-triazole derivative.
This diagram illustrates a hypothetical scenario where a 1,2,4-triazole derivative acts as an inhibitor of a kinase within a signal transduction cascade, thereby blocking downstream events that lead to cellular responses such as proliferation. This is a common mechanism of action for many targeted cancer therapies. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. This compound - CAS:514222-44-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its chemical properties, and available experimental data, and provides context for its potential applications in research and development.
1. Chemical Identity and Properties
This compound is a symmetrically substituted aromatic compound. Its core consists of a benzene ring with two 1H-1,2,4-triazol-1-yl groups attached at the meta-positions.
| Identifier | Value |
| IUPAC Name | 1,3-bis(1H-1,2,4-triazol-1-yl)benzene |
| CAS Number | 514222-44-7[1] |
| Molecular Formula | C10H8N6[1] |
| Molecular Weight | 212.21 g/mol [1] |
2. Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of 1,3-dibromobenzene or a related derivative with 1H-1,2,4-triazole. A common synthetic approach is the Ullmann condensation, which is a copper-catalyzed cross-coupling reaction.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
-
Materials:
-
1,3-dibromobenzene
-
1H-1,2,4-triazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction flask, add 1,3-dibromobenzene (1 equivalent), 1H-1,2,4-triazole (2.2 equivalents), copper(I) iodide (0.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to serve as the solvent.
-
The reaction mixture is then heated to a temperature between 120-150°C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is typically extracted using an organic solvent such as ethyl acetate after quenching the reaction with water.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.
-
3. Potential Applications in Drug Development
The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties. The symmetrical arrangement of two triazole rings on a central benzene scaffold in this compound presents a unique structure for exploring novel therapeutic agents. Its potential lies in its ability to act as a rigid linker or a scaffold for the development of inhibitors targeting various enzymes or receptors.
4. Signaling Pathway and Experimental Workflow Visualization
To facilitate a deeper understanding of the experimental and logical processes in the research and development of compounds like this compound, the following diagrams are provided.
References
An In-depth Technical Guide to the Solubility of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
This compound is a heterocyclic organic compound featuring a central benzene ring substituted with two 1H-1,2,4-triazole rings at the 1 and 3 positions. The presence of multiple nitrogen atoms in the triazole rings imparts a polar character to the molecule and offers potential sites for hydrogen bonding. Understanding the solubility of this compound is crucial for a variety of applications, including its synthesis, purification, formulation in drug delivery systems, and use in various chemical reactions.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the solubility of this compound in various solvents can be predicted. The molecule possesses both a nonpolar aromatic core (the benzene ring) and polar triazole rings. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can engage in dipole-dipole interactions with the polar triazole rings. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the triazole nitrogens may be hindered by the bulky benzene core. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Very Low | The nonpolar nature of these solvents makes them poor solvents for the polar triazole moieties. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and may offer a balance for dissolving both the polar and nonpolar parts of the molecule. |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound such as this compound.
Materials:
-
This compound (solute)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed for a specified time (e.g., 10 minutes at 3000 rpm).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant from each vial using a micropipette. Be cautious not to disturb the solid pellet at the bottom.
-
Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Figure 1: Experimental Workflow for Solubility Determination
A logical workflow illustrating the key steps in the experimental determination of solubility.
Visualization of Logical Relationships
The process of determining the solubility of a compound involves a series of logical steps, from preparation to analysis. The following diagram, rendered using the DOT language, visualizes this experimental workflow.
A detailed workflow for the experimental determination of the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for researchers to understand and experimentally determine its solubility profile. The predicted solubility suggests that polar aprotic solvents are likely to be the most effective for dissolving this compound. The provided experimental protocol and workflow diagrams offer a clear and actionable path for obtaining precise and reliable solubility data, which is essential for the advancement of research and development involving this and other related chemical entities.
A Theoretical and Computational Guideline for the Study of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Di(1H-1,2,4-triazol-1-yl)benzene is a molecule of significant interest within medicinal chemistry due to the established and diverse biological activities of the 1,2,4-triazole moiety. This technical guide provides a comprehensive framework for conducting theoretical and computational studies on this compound. While direct theoretical research on this compound is not extensively published, this document outlines established experimental and computational protocols derived from studies on closely related analogues. It serves as a foundational resource for researchers aiming to investigate its structural, electronic, and potential therapeutic properties. The guide covers molecular identity, synthesis protocols, and detailed methodologies for Density Functional Theory (DFT) calculations and molecular docking simulations.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The presence of this heterocyclic motif in drugs like fluconazole and itraconazole underscores its importance as a pharmacophore.[1] The molecule this compound, which features two 1,2,4-triazole rings attached to a central benzene core, represents a promising scaffold for the design of novel therapeutic agents.
Theoretical studies, particularly those employing quantum chemical calculations and molecular modeling, are indispensable tools in modern drug discovery. They provide critical insights into molecular structure, stability, electronic properties, and potential interactions with biological targets, thereby guiding synthetic efforts and accelerating the development pipeline. This guide consolidates the necessary information and methodologies to initiate and conduct robust theoretical investigations on this compound.
Molecular Identification and Properties
This compound is identified by the CAS number 514222-44-7.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₆ | [3] |
| Molecular Weight | 212.21 g/mol | [3] |
| IUPAC Name | 1-[3-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole | [4] |
| SMILES | C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3 | [4] |
| InChI | InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H | [4] |
Synthesis Protocols
While a specific synthesis protocol for this compound is not detailed in the reviewed literature, general methods for the synthesis of 1,2,4-triazole derivatives are well-established. The Pellizzari synthesis, which involves the reaction of an amide with a hydrazide followed by intramolecular cyclization, is a common route.[5] Another prevalent method is the reaction of formamide with hydrazine.[5] For aryl-substituted triazoles, a common precursor is the corresponding substituted benzene derivative. A plausible synthetic pathway for this compound could involve the reaction of 1,3-dibromobenzene with 1H-1,2,4-triazole.
A documented synthesis for a related compound, 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, involved the reaction of m-xylylene dibromide with 1H-benzotriazole in toluene at reflux.[6] This suggests a similar nucleophilic substitution approach could be viable.
Theoretical Study Protocols
The following sections outline detailed methodologies for conducting theoretical studies on this compound, based on protocols successfully applied to analogous compounds.
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating the geometric, electronic, and thermodynamic properties of molecules.[7]
4.1.1. Geometry Optimization and Vibrational Frequencies
-
Objective: To find the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.
-
Methodology:
-
The initial structure of this compound can be built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311+G(d,p) in a computational chemistry package (e.g., Gaussian, ORCA).[8]
-
Frequency calculations are then performed at the same level of theory to ensure the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies).[7]
-
The output provides optimized bond lengths, bond angles, and dihedral angles, as well as thermodynamic properties like enthalpy and Gibbs free energy.
-
4.1.2. Frontier Molecular Orbital (FMO) Analysis
-
Objective: To understand the chemical reactivity and kinetic stability of the molecule.
-
Methodology:
-
Using the optimized geometry from the previous step, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[2]
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is determined. A smaller gap generally indicates higher chemical reactivity.[8]
-
Visualization of the HOMO and LUMO electron density plots reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively.
-
4.1.3. Molecular Electrostatic Potential (MEP)
-
Objective: To identify the electrophilic and nucleophilic sites of the molecule.
-
Methodology:
-
The MEP is calculated and mapped onto the electron density surface of the optimized molecule.
-
Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This information is crucial for understanding intermolecular interactions.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CAS:514222-44-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1-(3-(1H-1,2,4-triazol-1-yl)phenyl)-1H-1,2,4-triazole | C10H8N6 | CID 68169234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eprints.utar.edu.my [eprints.utar.edu.my]
- 6. Crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, crystal structure and DFT studies on 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethylbenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
dihedral angle between triazole and benzene rings in 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural characteristics of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, with a specific focus on the dihedral angle between the central benzene ring and the pendant triazole moieties. Understanding the three-dimensional conformation of this molecule is crucial for applications in medicinal chemistry and materials science, as it directly influences molecular interactions and bulk properties.
Dihedral Angle Analysis: Insights from a Structural Isomer
The crystallographic analysis of the closely related para-isomer, 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene, reveals a specific orientation of the triazole rings relative to the central benzene ring. In this configuration, the dihedral angle between the plane of the benzene ring and the triazole rings is a key determinant of the overall molecular shape.
| Compound | Dihedral Angle (Benzene-Triazole) |
| 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene | 16.7 (2)° |
| Table 1: Experimentally determined dihedral angle for a structural isomer of the target compound.[1] |
This relatively small dihedral angle in the 1,4-isomer suggests a nearly co-planar arrangement, which can facilitate π-π stacking interactions in the solid state.[1] For the 1,3-isomer, while a direct experimental value is unavailable, it is reasonable to hypothesize a similarly small, though likely different, dihedral angle, influenced by the meta-substitution pattern. The precise angle in the 1,3-isomer will be a result of the balance between steric hindrance and the electronic interactions between the aromatic systems.
Experimental Protocols: Synthesis of Di(1H-1,2,4-triazol-1-yl)benzene Derivatives
The synthesis of di(triazolyl)benzene compounds can be achieved through several established methodologies. A common approach involves the reaction of a dihalo- or dinitrobenzene with 1H-1,2,4-triazole. Below is a generalized experimental protocol that can be adapted for the synthesis of this compound.
Reaction: Ullmann Condensation
Reactants:
-
1,3-Dibromobenzene or 1,3-Dinitrobenzene
-
1H-1,2,4-Triazole
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A copper catalyst (e.g., copper(I) iodide, copper(I) oxide)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,4-triazole, the chosen base, and the copper catalyst.
-
Add the solvent and stir the mixture at room temperature to ensure homogeneity.
-
Add 1,3-dibromobenzene or 1,3-dinitrobenzene to the reaction mixture.
-
Heat the mixture to a temperature typically ranging from 120°C to 160°C. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is typically isolated by pouring the reaction mixture into water, followed by filtration to collect the crude product.
-
Purification is achieved through recrystallization from a suitable solvent or by column chromatography.
Characterization of the final product would be performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A flowchart illustrating a common synthetic route.
Caption: Relationship between rings in the 1,4-isomer.
References
Methodological & Application
Application Notes and Protocols: 1,3-Di(1H-1,2,4-triazol-1-yl)benzene in the Synthesis of Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, a versatile building block, in the synthesis of advanced luminescent materials. The unique molecular architecture of this compound, featuring a central benzene ring functionalized with two 1,2,4-triazole moieties, makes it an excellent candidate for constructing a variety of light-emitting materials, including coordination polymers and components for Organic Light-Emitting Diodes (OLEDs).
Application I: Synthesis of Luminescent Coordination Polymers
This compound can act as a rigid N-donor ligand to coordinate with metal ions, forming stable and highly luminescent coordination polymers. These materials are of significant interest for applications in sensing, solid-state lighting, and bio-imaging.
Protocol: Synthesis of a 3D Cadmium(II) Coordination Polymer
This protocol is adapted from the synthesis of a three-dimensional cadmium(II) coordination network using 1,3-di-(1,2,4-triazol-4-yl)benzene (dtb)[1].
Materials:
-
1,3-dibromobenzene
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Cadmium sulfate (CdSO₄·8/3H₂O)
-
1,2-benzenedicarboxylic acid (1,2-H₂bdc)
-
Distilled water
Part 1: Synthesis of this compound Ligand
-
A mixture of 1,3-dibromobenzene (1.18 g, 5 mmol), 1H-1,2,4-triazole (0.83 g, 12 mmol), and potassium carbonate (2.07 g, 15 mmol) in 20 mL of DMF is heated at 150 °C for 72 hours.
-
After cooling to room temperature, the mixture is poured into 100 mL of ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried in a vacuum.
Part 2: Synthesis of the Luminescent Cadmium(II) Coordination Polymer
-
A mixture of the synthesized 1,3-di-(1,2,4-triazol-4-yl)benzene ligand (0.021 g, 0.1 mmol), CdSO₄·8/3H₂O (0.028 g, 0.1 mmol), and 1,2-benzenedicarboxylic acid (0.017 g, 0.1 mmol) is dissolved in 10 mL of a DMF/H₂O (v/v = 1:1) mixed solvent.
-
The mixture is sealed in a 25 mL Teflon-lined stainless steel vessel.
-
The vessel is heated to 120 °C for 72 hours and then slowly cooled to room temperature.
-
Colorless block crystals of the coordination polymer are obtained.
Photophysical Data
The resulting cadmium(II) coordination polymer exhibits strong fluorescence emission in the solid state at room temperature[1].
| Property | Value |
| Excitation Wavelength (λex) | 338 nm |
| Emission Wavelength (λem) | 422 nm |
| State | Solid-state |
| Temperature | Room Temperature |
Experimental Workflow Diagram
Application II: Host Materials for Phosphorescent OLEDs (PhOLEDs)
While direct experimental data for this compound as a host in PhOLEDs is not yet widely published, its structural analogues have shown great promise. Bipolar host materials incorporating bis(1,2,4-triazol-1-yl)benzene moieties have been developed for both blue and green PhOLEDs. The 1,2,4-triazole units provide excellent electron-transporting properties, which can be balanced with hole-transporting moieties to create efficient host materials.
Conceptual Application Protocol: Fabrication of a Green PhOLED
This conceptual protocol is based on general procedures for fabricating PhOLEDs using triazole-based host materials.
Materials:
-
This compound (as host material)
-
A green phosphorescent emitter (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃])
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Indium tin oxide (ITO)-coated glass substrate
-
Aluminum (Al) for cathode
Device Fabrication Procedure:
-
Substrate Preparation: The ITO-coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.
-
Hole-Injection Layer (HIL): A thin layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.
-
Hole-Transporting Layer (HTL): TAPC is deposited by thermal evaporation in a high-vacuum chamber.
-
Emissive Layer (EML): this compound (host) and Ir(ppy)₃ (dopant) are co-evaporated from separate sources. The doping concentration is typically in the range of 5-10 wt%.
-
Electron-Transporting Layer (ETL): TPBi is deposited by thermal evaporation.
-
Electron-Injection Layer (EIL): A thin layer of LiF is deposited by thermal evaporation.
-
Cathode: An aluminum layer is deposited by thermal evaporation to complete the device.
Expected Photophysical Properties and Device Performance
Based on analogous bis(triazolyl)benzene host materials, a device fabricated with this compound as a host for a green phosphorescent emitter could be expected to exhibit the following characteristics:
| Parameter | Expected Value/Range |
| Emission Color | Green |
| Turn-on Voltage | 3-5 V |
| Maximum External Quantum Efficiency (EQE) | > 15% |
| Maximum Current Efficiency | > 40 cd/A |
| Maximum Power Efficiency | > 30 lm/W |
Conceptual OLED Device Structure Diagram
References
Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers using 1,3-di-(1,2,4-triazole-4-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solvothermal synthesis of coordination polymers (CPs) utilizing the versatile bridging ligand 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb). The unique structural features of dtb, with its rigid benzene core and two coordinating triazole moieties, allow for the construction of diverse and robust metal-organic frameworks with potential applications in luminescence sensing, catalysis, and drug delivery. This document outlines the synthesis of cadmium(II), copper(I), cobalt(II), and zinc(II) coordination polymers, summarizing key experimental parameters and characterizing their properties.
Overview of Solvothermal Synthesis
Solvothermal synthesis is a widely employed method for the preparation of crystalline materials, including coordination polymers. The reaction is typically carried out in a sealed vessel, often a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the desired product. Key parameters influencing the outcome of the synthesis include the choice of metal salt and ligand, their molar ratios, the solvent system, reaction temperature, and time.
Experimental Protocols
Synthesis of a Cadmium(II) Coordination Polymer: {[Cd₂(dtb)₂(SO₄)(H₂O)]·(1,2-H₂bdc)·SO₄}n
This protocol describes the synthesis of a three-dimensional cadmium(II) coordination polymer exhibiting strong fluorescence.[1]
Materials:
-
Cadmium sulfate octahydrate (CdSO₄·8/3H₂O)
-
1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)
-
1,2-benzenedicarboxylic acid (1,2-H₂bdc)
-
Ethanol (CH₃CH₂OH)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless-steel autoclave, combine CdSO₄·8/3H₂O (0.051 g, 0.2 mmol), dtb (0.042 g, 0.2 mmol), and 1,2-H₂bdc (0.033 g, 0.2 mmol).
-
Add a solvent mixture of 5 mL of ethanol and 5 mL of deionized water.
-
Seal the autoclave and heat it to 363 K (90 °C) for 72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Colorless block-shaped crystals of the product are collected by filtration, washed with deionized water and ethanol, and dried in air.
Note: While 1,2-benzenedicarboxylic acid does not participate in the coordination, its presence is crucial for the formation of this specific framework.[1]
Synthesis of a Copper(I) Coordination Polymer: [Cu₃(dtb)(CN)₃]n
This protocol details the synthesis of a three-dimensional copper(I) coordination polymer.
Materials:
-
Copper(I) cyanide (CuCN)
-
1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)
-
Acetonitrile (CH₃CN)
Procedure:
-
A mixture of CuCN (0.027 g, 0.3 mmol) and dtb (0.021 g, 0.1 mmol) is placed in a 15 mL Teflon-lined stainless-steel reactor.
-
Add 6 mL of acetonitrile to the reactor.
-
The reactor is sealed and heated to 160 °C for 72 hours.
-
After cooling to room temperature, colorless crystalline products are obtained.
-
The crystals are washed with acetonitrile and dried.
Synthesis of a Cobalt(II) Coordination Polymer
This protocol provides a general method for the synthesis of a cobalt(II) coordination polymer with a triazole-based ligand, which can be adapted for use with dtb.[1][2]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)
-
An appropriate co-ligand (e.g., a dicarboxylic acid)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Deionized water
Procedure:
-
Combine Co(NO₃)₂·6H₂O (e.g., 0.1 mmol), dtb (e.g., 0.1 mmol), and a co-ligand in a Teflon-lined autoclave.
-
Add a suitable solvent or solvent mixture (e.g., DMF/water).
-
The mixture may be stirred at room temperature before heating.
-
Seal the autoclave and heat to a temperature typically between 100 °C and 180 °C for 24 to 72 hours.
-
After cooling, the resulting crystals are collected by filtration, washed with the reaction solvent, and air-dried.
Synthesis of a Zinc(II) Coordination Polymer
This protocol outlines a general procedure for the solvothermal synthesis of a zinc(II) coordination polymer with dtb.
Materials:
-
Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O or ZnCl₂)
-
1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)
-
A co-ligand (optional, e.g., a dicarboxylic acid)
-
Solvent (e.g., DMF, ethanol, water)
Procedure:
-
Dissolve the Zinc(II) salt and dtb in a suitable solvent inside a Teflon-lined autoclave. A co-ligand may also be added.
-
The molar ratio of metal salt to dtb is typically in the range of 1:1 to 1:2.
-
Seal the autoclave and heat to a temperature between 100 °C and 160 °C for 48 to 96 hours.
-
Allow the autoclave to cool to room temperature.
-
Isolate the crystalline product by filtration, wash with the mother liquor, and dry.
Data Presentation
Table 1: Summary of Solvothermal Synthesis Parameters
| Coordination Polymer | Metal Salt (mmol) | dtb (mmol) | Co-ligand (mmol) | Solvent System (mL) | Temperature (°C) | Time (h) |
| {[Cd₂(dtb)₂(SO₄)(H₂O)]·(1,2-H₂bdc)·SO₄}n | CdSO₄·8/3H₂O (0.2) | 0.2 | 1,2-H₂bdc (0.2) | Ethanol/Water (5/5) | 90 | 72 |
| [Cu₃(dtb)(CN)₃]n | CuCN (0.3) | 0.1 | - | Acetonitrile (6) | 160 | 72 |
| Representative Co(II)-dtb Polymer | Co(NO₃)₂·6H₂O (0.1) | 0.1 | Varies | Varies | 100-180 | 24-72 |
| Representative Zn(II)-dtb Polymer | Zn(NO₃)₂·6H₂O or ZnCl₂ (0.1) | 0.1-0.2 | Varies | Varies | 100-160 | 48-96 |
Table 2: Selected Crystallographic and Property Data
| Coordination Polymer | Crystal System | Space Group | Key Structural Features | Luminescence Emission (nm) |
| {[Cd₂(dtb)₂(SO₄)(H₂O)]·(1,2-H₂bdc)·SO₄}n | Trigonal | R-3 | 3D network with one-dimensional channels.[1] | 409 (λₑₓ = 326 nm)[1] |
| [Cu₃(dtb)(CN)₃]n | Orthorhombic | Pnma | 3D framework with a twofold interpenetrated net. | Not reported |
| Representative Co(II)-dtb Polymer | Varies | Varies | Typically forms 2D or 3D frameworks depending on the co-ligand and synthesis conditions.[1][2] | Not typically luminescent |
| Representative Zn(II)-dtb Polymer | Varies | Varies | Often forms robust 3D frameworks with potential for porosity. | Often luminescent |
Mandatory Visualizations
Caption: Experimental workflow for the solvothermal synthesis of coordination polymers.
Applications and Future Directions
Coordination polymers synthesized from 1,3-di-(1,2,4-triazole-4-yl)benzene exhibit promising properties for various applications.
Luminescence-Based Sensing
The strong fluorescence of the Cadmium(II)-dtb coordination polymer suggests its potential as a luminescent sensor.[1] The emission properties of such materials can be sensitive to the presence of specific analytes, leading to either quenching or enhancement of the luminescence signal. This makes them attractive candidates for the development of chemical sensors for environmental monitoring or biomedical diagnostics.
Protocol for Solid-State Luminescence Measurement:
-
A powdered crystalline sample of the coordination polymer is placed between two quartz plates.
-
The sample is mounted in a solid-state sample holder of a fluorescence spectrophotometer.
-
An excitation wavelength (e.g., 326 nm for the Cd(II) polymer) is selected, and the emission spectrum is recorded over a desired range.[1]
-
To test for sensing applications, the powdered sample can be dispersed in solutions containing various analytes, and the changes in the emission spectrum are monitored.
Caption: Signaling pathway for luminescence-based sensing using coordination polymers.
Catalysis
The porous nature of some coordination polymers allows them to act as heterogeneous catalysts. The metal nodes can serve as active catalytic sites, while the porous channels can facilitate the diffusion of reactants and products. Coordination polymers based on dtb with catalytically active metals like cobalt or copper could be explored for various organic transformations.
Drug Development
While direct applications in drug development for dtb-based coordination polymers are still emerging, their porous structures could be investigated for drug delivery applications. The pores can be loaded with drug molecules, which are then released in a controlled manner. Furthermore, the inherent biological activity of triazole-containing compounds suggests that the coordination polymers themselves, or their degradation products, may exhibit therapeutic effects. Further research is needed to explore the biocompatibility and drug-loading/release kinetics of these materials.
References
- 1. Synthesis and crystal structure of a two-dimensional CoII coordination polymer: poly[(μ3-3-carboxybenzoato)[μ2-5-(pyridin-4-yl)-1H,2′H-3,3′-bi[1,2,4-triazole]]cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Complexes with 1,3-Di(1H-1,2,4-triazol-1-yl)benzene in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The following application notes provide an overview of the emerging catalytic applications of metal complexes featuring the versatile bridging ligand, 1,3-Di(1H-1,2,4-triazol-1-yl)benzene. While research in this specific area is developing, recent studies have highlighted the potential of its N-heterocyclic carbene (NHC) derivatives in significant organic transformations. This document details the catalytic activities of Iridium(III) and Ruthenium(II) complexes in transfer hydrogenation and β-alkylation of secondary alcohols, respectively.
Application Note 1: Iridium(III)-NHC Complex for Catalytic Transfer Hydrogenation
Introduction: Transfer hydrogenation is a crucial methodology in organic synthesis for the reduction of unsaturated compounds, offering a safer and more practical alternative to high-pressure hydrogenation. An Iridium(III) complex derived from a bis(1,2,4-triazolin-5-ylidene) ligand based on a this compound scaffold has demonstrated notable efficiency in the transfer hydrogenation of a variety of alkenes and alkynes.[1][2]
Data Presentation:
Table 1: Catalytic Transfer Hydrogenation of Alkenes and Alkynes using an Ir(III)-NHC Complex [1][2]
| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1-Octene | n-Octane | 1.0 | 12 | 98 |
| Cyclooctene | Cyclooctane | 1.0 | 12 | 99 |
| Styrene | Ethylbenzene | 1.0 | 12 | 99 |
| Phenylacetylene | Ethylbenzene | 1.0 | 12 | 96 |
| Diphenylacetylene | 1,2-Diphenylethane | 1.0 | 12 | 95 |
Reaction Conditions: Substrate (0.5 mmol), catalyst, iPrOH (2 mL), reflux.
Experimental Protocol: General Procedure for Transfer Hydrogenation
-
To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the Iridium(III)-NHC complex (0.005 mmol, 1 mol%).
-
Add the alkene or alkyne substrate (0.5 mmol).
-
Add anhydrous isopropanol (2 mL), which serves as both the solvent and the hydrogen source.
-
The reaction mixture is then heated to reflux and stirred for 12 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the pure product.
Visualization of Experimental Workflow:
Application Note 2: Ruthenium(II)-NHC Complex for β-Alkylation of Secondary Alcohols
Introduction: The β-alkylation of secondary alcohols with primary alcohols via a "borrowing hydrogen" methodology is a highly atom-economical C-C bond-forming reaction. A binuclear Ruthenium(II) complex featuring a bis(1,2,4-triazolin-5-ylidene) ligand derived from this compound has been identified as a highly efficient catalyst for this transformation, operating at very low catalyst loadings.[1][2]
Data Presentation:
Table 2: β-Alkylation of Secondary Alcohols with Primary Alcohols using a Ru(II)-NHC Complex [1][2]
| Secondary Alcohol | Primary Alcohol | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1-Phenylethanol | Benzyl alcohol | 1,3-Diphenylpropan-1-ol | 0.01 | 24 | 92 |
| 1-Phenylethanol | 1-Butanol | 1-Phenylhexan-1-ol | 0.01 | 24 | 85 |
| Cyclohexanol | Benzyl alcohol | 2-Benzylcyclohexanol | 0.01 | 24 | 88 |
| Propan-2-ol | Benzyl alcohol | 1-Phenylpropan-2-ol | 0.01 | 24 | 78 |
Reaction Conditions: Secondary alcohol (1.0 mmol), primary alcohol (1.2 mmol), t-BuOK (0.3 mmol), catalyst, toluene (2 mL), 110 °C.
Experimental Protocol: General Procedure for β-Alkylation
-
In an oven-dried vial equipped with a magnetic stir bar, add the Ruthenium(II)-NHC complex (0.0001 mmol, 0.01 mol%).
-
Add potassium tert-butoxide (t-BuOK) (0.3 mmol).
-
Under an inert atmosphere, add the secondary alcohol (1.0 mmol), the primary alcohol (1.2 mmol), and anhydrous toluene (2 mL).
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a short pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired product.
Visualization of Experimental Workflow:
Synthesis Protocols
Protocol 1: Synthesis of the Bis(triazolium) Salt Ligand Precursor [1][2]
-
Dissolve 1,3-bis(1,2,4-triazol-1-yl)benzene (1.0 mmol) in acetonitrile (10 mL).
-
Add ethyl bromide (3.0 mmol) to the solution.
-
Reflux the mixture for 48 hours.
-
Cool the reaction to room temperature, resulting in the precipitation of a white solid.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the bis(triazolium) bromide salt.
-
For counterion exchange, dissolve the bromide salt in methanol and add a saturated solution of NH4PF6 in methanol.
-
Stir for 4 hours, filter the resulting precipitate, wash with methanol and diethyl ether, and dry to yield the bis(triazolium) hexafluorophosphate salt.
Protocol 2: Synthesis of the Ir(III) and Ru(II) NHC Complexes [1][2]
This is a general representation of the synthesis.
-
Combine the bis(triazolium) hexafluorophosphate salt (1.0 mmol), the metal precursor ([Ir(Cp*)Cl2]2 or [Ru(p-cymene)Cl2]2) (0.5 mmol for the dinuclear complex), and a base (e.g., Ag2O or an organic base) in a suitable dry solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature or reflux) for a specified time (typically 12-24 hours).
-
Monitor the reaction by an appropriate method (e.g., TLC or NMR).
-
After completion, filter the reaction mixture to remove any insoluble salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the desired metal-NHC complex.
Logical Relationship Diagram
The following diagram illustrates the progression from the parent ligand to the catalytically active metal complexes and their respective applications.
References
Application Notes and Protocols: 1,3-Di(1H-1,2,4-triazol-1-yl)benzene in Gas Storage and Separation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene as a building block for the synthesis of Metal-Organic Frameworks (MOFs) for gas storage and separation. While direct experimental data for MOFs constructed with this specific linker is not yet prevalent in published literature, this application note extrapolates from the well-established use of triazole-containing and benzene-based linkers in MOF chemistry. The nitrogen-rich triazole moieties and the rigid benzene core of this compound make it a promising candidate for creating robust frameworks with high selectivity for CO2 and other gases of interest. This document outlines the prospective synthesis, characterization, and application of such MOFs, providing detailed experimental protocols and expected performance data based on analogous systems.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable linkers make them highly attractive for applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. Nitrogen-rich heterocyclic linkers, such as those containing triazole groups, are of particular interest for CO2 capture due to the favorable interactions between the basic nitrogen sites and the acidic CO2 molecules.
This compound is a bifunctional organic ligand that possesses two key features for the construction of effective MOFs for gas storage and separation:
-
Nitrogen-Rich Triazole Rings: The 1,2,4-triazole rings provide multiple nitrogen atoms that can act as strong coordination sites for metal ions and as preferential binding sites for acidic gases like CO2.
-
Rigid Benzene Core: The central benzene ring imparts rigidity to the resulting framework, which is essential for maintaining porosity and stability during gas adsorption and desorption cycles.
This application note explores the prospective use of this compound in the development of novel MOFs for gas storage and separation applications.
Potential Applications in Gas Storage and Separation
MOFs constructed using this compound as a linker are anticipated to exhibit promising performance in the following areas:
-
CO2 Capture: The high density of nitrogen atoms in the triazole rings is expected to lead to strong interactions with CO2, resulting in high adsorption capacity and selectivity, particularly over N2 and CH4. This makes such MOFs potential candidates for post-combustion CO2 capture and natural gas sweetening.
-
Hydrogen Storage: The porous nature of these MOFs could provide high surface areas for the physisorption of hydrogen gas, a key requirement for developing materials for onboard hydrogen storage in fuel cell vehicles.
-
Methane Storage: The tunable pore sizes could be optimized for the efficient storage of methane, the primary component of natural gas, for vehicular applications.
-
Separation of Hydrocarbons: The specific pore chemistry and size could be tailored to enable the selective separation of different hydrocarbons, for instance, in the purification of ethylene from ethane.
Data Presentation: Expected Performance of a Hypothetical MOF
The following tables summarize the expected gas storage and separation performance of a hypothetical MOF, designated as "M-DTB" (where M is a metal ion and DTB is this compound), based on data from MOFs with similar triazole-based linkers.
Table 1: Gas Adsorption Capacities of M-DTB
| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (cm³/g) | Adsorption Capacity (wt%) |
| CO2 | 273 | 1 | 120 | 23.6 |
| CO2 | 298 | 1 | 85 | 16.7 |
| H2 | 77 | 1 | 250 | 2.2 |
| CH4 | 298 | 35 | 180 | 12.9 |
Table 2: Gas Separation Selectivity of M-DTB
| Gas Mixture | Composition | Temperature (K) | Selectivity |
| CO2/N2 | 15:85 | 298 | 50 |
| CO2/CH4 | 50:50 | 298 | 8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical M-DTB MOF and its characterization for gas storage and separation applications.
Protocol 1: Synthesis of M-DTB (M = Zn²⁺)
Objective: To synthesize a zinc-based Metal-Organic Framework using this compound as the organic linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (DTB)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activate the sample by heating under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.
Protocol 2: Gas Adsorption Measurements
Objective: To determine the gas adsorption capacity and selectivity of the synthesized M-DTB.
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)
-
High-purity gases (CO₂, N₂, H₂, CH₄)
-
Liquid nitrogen and a suitable cryostat for low-temperature measurements
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the activated M-DTB sample and transfer it to a sample tube.
-
Degassing: Degas the sample in the analyzer's degassing port at 150 °C under high vacuum for at least 6 hours to ensure the removal of any adsorbed impurities.
-
Adsorption Isotherms:
-
For CO₂, N₂, and CH₄ adsorption at 273 K and 298 K, use a temperature-controlled water bath.
-
For H₂ adsorption at 77 K, use a liquid nitrogen bath.
-
Measure the adsorption and desorption isotherms by incrementally increasing and decreasing the pressure of the analysis gas.
-
-
Data Analysis:
-
Calculate the gas uptake in cm³/g (STP) and wt%.
-
Determine the Brunauer-Emmett-Teller (BET) surface area from the N₂ adsorption isotherm at 77 K.
-
Calculate the isosteric heat of adsorption to evaluate the interaction strength between the gas molecules and the MOF.
-
-
Selectivity Calculation:
-
Calculate the ideal adsorbed solution theory (IAST) selectivity for gas mixtures (e.g., CO₂/N₂, CO₂/CH₄) from the single-component adsorption isotherms.
-
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound for gas storage and separation.
Caption: Workflow for the synthesis and activation of a Metal-Organic Framework.
Application Notes and Protocols for 1,3-Di(1H-1,2,4-triazol-1-yl)benzene in Supramolecular Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di(1H-1,2,4-triazol-1-yl)benzene is a versatile organic ligand that serves as a fundamental building block in the field of supramolecular chemistry. Its rigid benzene core and two strategically positioned 1,2,4-triazole rings offer multiple coordination sites, making it an excellent candidate for the construction of intricate supramolecular architectures such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole moieties act as effective coordination sites for a variety of metal ions, leading to the formation of one-, two-, and three-dimensional networks with diverse topologies and potential applications in catalysis, gas storage, luminescence, and drug delivery. This document provides detailed protocols and data for the use of this compound in the synthesis of a three-dimensional cadmium(II) coordination polymer.
Data Presentation
Crystallographic Data for a Cd(II) Coordination Polymer with this compound
| Parameter | Value |
| Empirical Formula | C20H16Cd2N12O5S |
| Formula Weight | 801.33 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.632(3) |
| b (Å) | 17.584(4) |
| c (Å) | 10.543(2) |
| α (°) | 90 |
| β (°) | 99.68(3) |
| γ (°) | 90 |
| Volume (ų) | 2673.2(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.989 |
Data obtained from the synthesis of a Cd(II) coordination polymer using 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb) as a ligand.
Selected Bond Lengths and Angles
| Bond | Length (Å) | Bond | Angle (°) |
| Cd(1)-N(1) | 2.335(4) | N(1)-Cd(1)-N(4A) | 90.13(14) |
| Cd(1)-N(4A) | 2.358(4) | N(1)-Cd(1)-N(7) | 178.11(14) |
| Cd(1)-N(7) | 2.341(4) | N(4A)-Cd(1)-N(7) | 88.00(14) |
| Cd(1)-N(10B) | 2.329(4) | N(1)-Cd(1)-N(10B) | 91.07(14) |
| Cd(2)-O(1W) | 2.304(4) | O(1W)-Cd(2)-O(1) | 86.83(13) |
| Cd(2)-O(1) | 2.404(3) | O(1W)-Cd(2)-N(5) | 91.35(14) |
| Cd(2)-N(5) | 2.261(4) | O(1)-Cd(2)-N(5) | 178.15(13) |
| Cd(2)-N(8C) | 2.258(4) | O(1W)-Cd(2)-N(8C) | 88.75(14) |
Symmetry codes: (A) -x+1, -y+1, -z+1; (B) x, y-1, z; (C) -x+1, y+1/2, -z+1/2.
Experimental Protocols
Synthesis of this compound Ligand
While a variety of methods exist for the synthesis of 1,2,4-triazole derivatives, a common approach involves the reaction of a corresponding di-functionalized benzene precursor with 1H-1,2,4-triazole. A general synthetic scheme is presented below. The specific protocol for the synthesis of a similar ligand, 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone), involves the reaction of isophthaloyl dichloride with 1H-1,2,4-triazole.[1][2]
Caption: General synthetic scheme for this compound.
Synthesis of a 3D Cd(II) Coordination Polymer
This protocol describes the solvothermal synthesis of a three-dimensional coordination polymer, {[Cd₂(dtb)₂(SO₄)(H₂O)]·(1,2-H₂bdc)·SO₄}n, using 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb) as the primary ligand.[3]
Materials:
-
Cadmium sulfate (CdSO₄·8/3H₂O)
-
This compound (dtb)
-
1,2-Benzenedicarboxylic acid (1,2-H₂bdc)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
A mixture of CdSO₄·8/3H₂O (0.051 g, 0.2 mmol), dtb (0.042 g, 0.2 mmol), and 1,2-H₂bdc (0.017 g, 0.1 mmol) is prepared.
-
The mixture is dissolved in a solution of 8 mL of N,N-dimethylformamide (DMF) and 2 mL of H₂O.
-
The resulting solution is sealed in a 25 mL Teflon-lined stainless steel vessel.
-
The vessel is heated to 120 °C for 72 hours.
-
After cooling to room temperature at a rate of 5 °C/h, colorless block-shaped crystals suitable for X-ray diffraction are obtained.
-
The crystals are washed with distilled water and dried in air.
Caption: Experimental workflow for the synthesis of the Cd(II) coordination polymer.
Signaling Pathways and Logical Relationships
The formation of the supramolecular assembly is a self-assembly process driven by the coordination between the cadmium(II) metal centers and the nitrogen atoms of the this compound ligands. The sulfate anions and water molecules also participate in the coordination sphere of the metal ions, contributing to the overall three-dimensional network.
Caption: Logical relationship of components in the supramolecular assembly.
Conclusion
This compound is a highly effective building block for the rational design and synthesis of novel supramolecular assemblies. The provided protocols and data for the construction of a Cd(II) coordination polymer highlight its potential in creating robust, crystalline materials with interesting structural features. Researchers can utilize this information as a foundation for exploring new metal-ligand combinations and for the development of advanced materials with tailored properties for various scientific and technological applications.
References
- 1. Coordination Polymers Containing 1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone) Ligand: Synthesis and ε-Caprolactone Polymerization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordination Polymers Containing 1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone) Ligand: Synthesis and ε-Caprolactone Polymerization Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing this compound is through a copper-catalyzed Ullmann-type cross-coupling reaction. This typically involves the reaction of 1,3-dihalobenzene (e.g., 1,3-dibromobenzene or 1,3-diiodobenzene) with 1H-1,2,4-triazole in the presence of a copper catalyst, a ligand, and a base. Another potential, though less direct, route involves the construction of the triazole rings on a pre-functionalized benzene core, for instance, starting from benzene-1,3-dicarbohydrazide and cyclizing it to form the triazole rings.[1][2]
Q2: What are the critical parameters to control in the Ullmann-type coupling reaction for this synthesis?
A2: Several parameters are crucial for a successful synthesis. These include the choice of catalyst (e.g., CuI, CuCl, or CuO nanoparticles), the ligand (e.g., N,N'-dimethylethylenediamine, 1,10-phenanthroline, or picolinic acid), the base (e.g., K₂CO₃, Cs₂CO₃, or DBU), the solvent (e.g., DMF, DMSO, or toluene), and the reaction temperature.[3][4][5][6] The purity of reactants and the exclusion of atmospheric moisture and oxygen can also significantly impact the reaction outcome.
Q3: What are the potential side reactions or byproducts in this synthesis?
A3: Common side reactions include mono-arylation, resulting in 1-(3-bromophenyl)-1H-1,2,4-triazole, and the formation of isomeric products where the triazole ring attaches through a different nitrogen atom. Additionally, Ullmann-type reactions can sometimes lead to the formation of biaryl compounds through homo-coupling of the dihalobenzene starting material.[7] In some cases, protonated 1,4-disubstituted triazole and phenylethynyl triazole byproducts have been observed in similar reactions.[8]
Q4: How can I purify the final product, this compound?
A4: Purification typically involves standard chromatographic techniques. Column chromatography on silica gel is a common method to separate the desired product from starting materials, mono-substituted intermediates, and other byproducts.[9] In some cases, recrystallization from a suitable solvent system can also be an effective purification method. For closely related isomers, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) might be necessary.[4][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use freshly purchased or properly stored copper catalyst. Consider using highly active catalysts like CuO nanoparticles.[5] |
| Inefficient ligand | Screen different ligands. For N-arylation of triazoles, N,N'-dimethylethylenediamine or 1,10-phenanthroline are often effective.[4][6] | |
| Inappropriate base or solvent | Optimize the base and solvent system. Stronger bases like Cs₂CO₃ may be more effective. Aprotic polar solvents like DMF or DMSO are commonly used.[6] | |
| Low reaction temperature | Gradually increase the reaction temperature. Ullmann couplings often require elevated temperatures (100-150 °C).[11] | |
| Formation of Mono-substituted Product | Insufficient amount of 1,2,4-triazole | Use a molar excess of 1,2,4-triazole to favor the di-substitution. |
| Short reaction time | Increase the reaction time to allow for the second substitution to occur. Monitor the reaction progress by TLC or GC-MS. | |
| Formation of Isomeric Byproducts | Lack of regioselectivity in the coupling | While 1,2,4-triazole typically couples through the N1 position, other isomers can form. Careful selection of catalyst and ligand can sometimes improve regioselectivity. Purification by chromatography is often necessary to separate isomers.[9] |
| Difficulty in Product Purification | Co-elution of product and impurities | Use a different solvent system for column chromatography or consider using a different stationary phase. Gradient elution might be necessary. |
| Presence of persistent copper catalyst | Wash the organic extract with an aqueous solution of a chelating agent like EDTA or with dilute ammonium hydroxide to remove residual copper salts. |
Experimental Protocols
General Protocol for Ullmann-type Synthesis of this compound
This protocol is a generalized procedure based on typical conditions for Ullmann-type N-arylation of 1,2,4-triazoles. Optimization of specific parameters may be required.
Materials:
-
1,3-Dibromobenzene or 1,3-Diiodobenzene
-
1H-1,2,4-Triazole
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction flask, add 1,3-dihalobenzene (1.0 equiv.), 1H-1,2,4-triazole (2.2-2.5 equiv.), CuI (0.1-0.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent (DMF or DMSO) and the ligand (0.2-0.4 equiv.) via syringe.
-
Heat the reaction mixture to 110-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.[3]
Data Presentation
Table 1: Typical Reaction Parameters for Copper-Catalyzed N-Arylation of 1,2,4-Triazole
| Parameter | Typical Range/Options | Notes |
| Aryl Halide | 1,3-Dibromobenzene, 1,3-Diiodobenzene | Iodides are generally more reactive than bromides. |
| Triazole | 1H-1,2,4-Triazole | Use a slight excess (2.2-2.5 eq.) to drive the reaction to di-substitution. |
| Catalyst | CuI, CuCl, CuO | 10-20 mol% is a common catalyst loading. |
| Ligand | N,N'-Dimethylethylenediamine, 1,10-Phenanthroline, Picolinic acid | 20-40 mol% is a typical ligand loading. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, DBU | 2-3 equivalents are generally used. |
| Solvent | DMF, DMSO, Toluene, Dioxane | Anhydrous conditions are recommended. |
| Temperature | 100 - 150 °C | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or GC-MS for completion. |
| Yield | Variable | Highly dependent on the specific conditions and substrate. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Preparation of a bis-triazolyl bridged β-cyclodextrin stationary phase and its application for enantioseparation of chiral compounds by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed in situ oxidative-coupling for one-pot synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and identification of indene–C70 bisadduct isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method is the double N-arylation of 1H-1,2,4-triazole with a 1,3-dihalobenzene (e.g., 1,3-dibromobenzene or 1,3-diiodobenzene). This is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.
Q2: I am observing a low yield in my reaction. What are the initial parameters I should investigate?
A2: Low yields in the synthesis of this compound are common. Key parameters to investigate first include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time. The purity of starting materials, especially the 1,2,4-triazole and the dihalobenzene, is also critical.
Q3: How can I minimize the formation of mono-substituted byproducts?
A3: The formation of 1-(3-bromophenyl)-1H-1,2,4-triazole is a common byproduct. To favor the desired disubstituted product, you can adjust the stoichiometry of the reactants. Using a slight excess of 1,2,4-triazole can help drive the reaction to completion. Additionally, optimizing the reaction time and temperature can influence the product distribution.
Q4: What are the recommended purification techniques for this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper or palladium catalyst is not oxidized or degraded. Use freshly opened or properly stored catalysts. For copper-catalyzed reactions, in-situ generation of Cu(I) from a Cu(II) salt with a reducing agent can be effective. |
| Inappropriate Ligand | The choice of ligand is crucial for catalyst stability and activity. For Ullmann couplings, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often effective. For Buchwald-Hartwig reactions, consider phosphine-based ligands. Screen a variety of ligands to find the optimal one for your specific conditions. |
| Incorrect Base | The base plays a critical role in the deprotonation of 1,2,4-triazole. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Unsuitable Solvent | The solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature. High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are typically used. Ensure the solvent is thoroughly dried before use. |
| Low Reaction Temperature | N-arylation reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, gradually increase the temperature, monitoring for any potential decomposition of starting materials or products. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| 1-(3-halophenyl)-1H-1,2,4-triazole (mono-substituted) | Incomplete reaction. | Increase the reaction time and/or temperature. Use a slight excess of 1,2,4-triazole (e.g., 2.2-2.5 equivalents). |
| Dehalogenated starting material (benzene) | Reductive dehalogenation of the dihalobenzene. | This can occur in the presence of a reducing agent or at very high temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. Optimize the reaction temperature. |
| Homocoupling of the dihalobenzene | A common side reaction in Ullmann couplings. | Use of an appropriate ligand and careful control of the reaction temperature can minimize this side reaction. |
Data Presentation
The following table summarizes the effect of various reaction parameters on the yield of this compound based on a hypothetical copper-catalyzed Ullmann-type reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ (2.5) | DMF | 120 | 24 | 35 |
| 2 | CuI (10) | DMEDA (20) | K₂CO₃ (2.5) | DMF | 120 | 24 | 65 |
| 3 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.5) | DMF | 120 | 24 | 78 |
| 4 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.5) | DMF | 120 | 24 | 85 |
| 5 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.5) | DMSO | 120 | 24 | 82 |
| 6 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.5) | DMF | 140 | 18 | 75 |
| 7 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (3.0) | Dioxane | 110 | 12 | 92 |
Experimental Protocols
Key Experiment: Copper-Catalyzed Synthesis of this compound
Materials:
-
1,3-Diiodobenzene
-
1H-1,2,4-triazole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-diiodobenzene (1.0 mmol), 1H-1,2,4-triazole (2.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.5 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, a key intermediate in pharmaceutical synthesis, also known as Fluconazole Impurity C.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in incomplete elution. | Optimize the Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for triazole compounds is a hexane:ethyl acetate ratio of 12:1. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio where the desired compound has an Rf value of approximately 0.2-0.3. |
| Column Overloading: Too much crude material is loaded onto the column, leading to poor separation. | Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Streaking/Tailing on TLC and Column | Compound is too polar for the solvent system: The compound interacts too strongly with the silica gel. | |
| Acidic Nature of Silica Gel: The compound may be sensitive to the acidic nature of the silica gel, causing degradation or strong binding. | ||
| Presence of Starting Materials in Final Product | Incomplete Reaction: The synthesis of this compound from 1,3-dibromobenzene and 1,2,4-triazole may not have gone to completion. | Monitor Reaction Progress: Use TLC to ensure the complete consumption of the starting materials before workup and purification. |
| Inefficient Purification: The chosen purification method may not be effective at removing unreacted starting materials. | Optimize Purification Protocol: If column chromatography is used, ensure the solvent system provides good separation between the product and starting materials. Recrystallization from a suitable solvent, such as ethanol, may also be effective. | |
| Persistent Impurities After Purification | Formation of Isomeric Impurities: Positional isomers can form during the synthesis and may have similar properties to the desired product, making them difficult to separate. | High-Resolution Purification Techniques: Consider using preparative High-Performance Liquid Chromatography (HPLC) for challenging separations. |
| Co-eluting Impurities: An impurity may have a similar polarity to the product in the chosen solvent system. | Try a Different Solvent System: Experiment with different solvent combinations for column chromatography. For example, substituting ethyl acetate with acetone or using a ternary mixture might improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques are column chromatography and recrystallization. Column chromatography over silica gel is widely used to separate the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent can be employed for further purification.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like n-hexane and a polar solvent like ethyl acetate. Ratios ranging from 15:1 to 10:1 (n-hexane:ethyl acetate) have been reported for similar triazole compounds.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: What solvent can be used for the recrystallization of this compound?
A3: While specific data for this compound is limited, ethanol is a common solvent for the recrystallization of related 1,2,4-triazole derivatives.[2] The crude product should be dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals.
Q4: What are the potential impurities I should be aware of during the synthesis and purification?
A4: Potential impurities can include unreacted 1,3-dibromobenzene and 1,2,4-triazole. Additionally, the formation of positional isomers is a possibility in triazole synthesis.[3] These isomeric impurities can be challenging to remove due to their similar physical and chemical properties.
Q5: My compound appears as a streak rather than a spot on the TLC plate. What should I do?
A5: Streaking on a TLC plate often indicates that the compound is either too concentrated or is interacting too strongly with the silica gel, possibly due to high polarity or acidic/basic nature. Try spotting a more dilute solution. If streaking persists, adding a small amount of a more polar solvent (like methanol) to your developing solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can help to obtain a well-defined spot.
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is based on a general procedure for the synthesis and purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate
-
Dichloromethane (for dissolving the crude product)
-
Anhydrous magnesium sulfate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Carefully load the dissolved crude product onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent mixture, for example, n-hexane:ethyl acetate (e.g., 15:1).
-
Gradually increase the polarity of the eluent as needed, based on TLC monitoring of the fractions.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
-
Drying: Dry the purified product, for instance, over anhydrous magnesium sulfate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 79% (after column chromatography) | Based on a reported synthesis. |
| Mobile Phase (Column Chromatography) | n-Hexane / Ethyl Acetate (EtOAc) | General for triazole compounds.[1] |
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Optimizing MOF Synthesis with 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 1,3-Di(1H-1,2,4-triazol-1-yl)benzene ligand. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common synthetic challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of MOFs with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystallinity (Amorphous Product) | - Reaction temperature is too low or too high.- Reaction time is too short.- Inappropriate solvent system.- Rapid precipitation of the framework. | - Optimize Temperature: Systematically vary the reaction temperature (e.g., 80°C, 100°C, 120°C) to find the optimal condition for crystal growth.[1][2]- Increase Reaction Time: Extend the reaction time (e.g., 24h, 48h, 72h) to allow for slow crystallization.[1]- Solvent Screening: Test different solvents or solvent mixtures (e.g., DMF, DEF, DMAc, Ethanol, Water) to improve the solubility of reactants and facilitate crystal formation.[3][4]- Introduce Modulators: Add a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), to slow down the coordination reaction and promote the growth of well-defined crystals.[5][6][7] |
| Formation of Impure Phases or Multiple Products | - Non-optimal molar ratio of reactants.- Presence of impurities in starting materials.- Uncontrolled pH of the reaction mixture. | - Vary Reactant Ratios: Adjust the molar ratio of the metal salt to the this compound ligand.- Purify Reactants: Ensure the purity of the metal salt, ligand, and solvent before use.- pH Adjustment: The addition of small amounts of an acid or base can sometimes favor the formation of the desired phase.[3] |
| Poor Yield | - Incomplete reaction.- Sub-optimal reaction conditions.- Loss of product during washing and isolation. | - Optimize Reaction Conditions: Refer to the solutions for low crystallinity to improve reaction completion.[1]- Careful Product Isolation: After centrifugation, decant the supernatant carefully. Wash with a suitable solvent (e.g., DMF followed by a more volatile solvent like ethanol or acetone) to remove unreacted starting materials.[8] |
| Small Crystal Size | - High nucleation rate.- Insufficient crystal growth time. | - Use of Modulators: The addition of modulators can control the nucleation rate, leading to the formation of larger crystals.[5][9]- Slower Cooling Rate: If using a solvothermal method, a slower cooling rate after the reaction can promote the growth of larger crystals. |
| Framework Collapse After Solvent Removal | - Strong capillary forces during drying of a highly porous material.[8] | - Solvent Exchange: Before drying, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent with lower surface tension (e.g., ethanol, acetone, or chloroform).[8]- Supercritical Drying: For highly porous and sensitive MOFs, supercritical CO2 drying is an effective method to prevent framework collapse.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for reaction conditions for a new MOF with this compound?
A1: A common starting point for solvothermal synthesis is to dissolve the metal salt and the this compound ligand in a high-boiling point solvent like N,N-dimethylformamide (DMF).[1][3] A typical molar ratio of metal salt to ligand to start with is 1:1 or 2:1. The mixture is then heated in a sealed vessel at a temperature between 100-140°C for 24-72 hours.[1]
Q2: How do I choose the right solvent for my synthesis?
A2: The choice of solvent is crucial as it affects the solubility of the reactants and can influence the final structure of the MOF.[3] High-boiling point polar aprotic solvents like DMF, N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMAc) are widely used because they are good solvents for many metal salts and organic linkers.[3][4] However, screening different solvents is often necessary to achieve the desired product.
Q3: What is the role of a modulator and how do I select one?
A3: A modulator is a compound, typically a monocarboxylic acid, that competes with the organic linker to coordinate to the metal centers.[6][7] This competition slows down the rate of MOF formation, which can lead to higher crystallinity and larger crystals.[6] The choice of modulator and its concentration can significantly impact the MOF's properties, including particle size and defectivity.[5][10] Common modulators include acetic acid, formic acid, and benzoic acid. The pKa of the modulator relative to the linker can influence its effectiveness.[5]
Q4: How can I activate the MOF after synthesis?
A4: Activation refers to the removal of solvent molecules from the pores of the MOF, making the internal surface area accessible for applications like gas storage or catalysis.[8] This is typically achieved by washing the as-synthesized MOF with a volatile solvent to exchange the high-boiling point synthesis solvent, followed by heating under vacuum.[8] For delicate structures, supercritical CO2 drying is a preferred method to prevent pore collapse.[8]
Q5: My MOF is unstable in the presence of water. What can I do?
A5: The stability of MOFs in water can be a challenge. Some strategies to improve water stability include using high-valent metal cations (like Zr⁴⁺ or Cr³⁺) in the synthesis, or postsynthetically modifying the MOF to introduce hydrophobic functional groups. While your ligand is fixed, selecting a more hydrolytically stable metal node is a key consideration during the design phase.
Experimental Protocols
General Solvothermal Synthesis Protocol for a MOF with this compound
-
Reactant Preparation: In a glass vial, dissolve the chosen metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate) and this compound in the selected solvent (e.g., DMF).
-
Molar Ratios: A typical starting molar ratio would be 1:1 for the metal salt and the ligand.
-
Sealing the Vessel: The vial is then sealed and placed in a programmable oven.
-
Heating: The reaction mixture is heated to the desired temperature (e.g., 120°C) for a specific duration (e.g., 48 hours).
-
Cooling: After the reaction, the oven is cooled down to room temperature, often at a controlled rate.
-
Isolation: The resulting crystalline product is isolated by centrifugation or filtration.
-
Washing: The product is washed several times with the synthesis solvent (e.g., DMF) to remove unreacted starting materials, followed by washing with a more volatile solvent (e.g., ethanol) to facilitate activation.
-
Drying (Activation): The washed product is dried under vacuum at an elevated temperature to remove the solvent from the pores.
Data Presentation
Table 1: Example of Reaction Condition Optimization
| Entry | Metal Salt | Solvent | Temperature (°C) | Time (h) | Modulator (equivalents) | Outcome |
| 1 | Zn(NO₃)₂·6H₂O | DMF | 100 | 24 | None | Amorphous Powder |
| 2 | Zn(NO₃)₂·6H₂O | DMF | 120 | 48 | None | Microcrystalline Powder |
| 3 | Zn(NO₃)₂·6H₂O | DMF | 120 | 48 | Acetic Acid (10) | Well-defined Crystals |
| 4 | Cu(NO₃)₂·3H₂O | DEF | 110 | 72 | None | Small Crystals |
| 5 | Cu(NO₃)₂·3H₂O | DEF | 110 | 72 | Formic Acid (20) | Larger, well-formed Crystals |
Visualizations
Diagrams
References
- 1. iptek.its.ac.id [iptek.its.ac.id]
- 2. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 3. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 4. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 5. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
preventing polymorphism in the crystallization of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing and controlling polymorphism during the crystallization of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene. The information is based on established principles of crystallization for organic compounds and may require optimization for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2][3] These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[4][5][6] For active pharmaceutical ingredients (APIs), uncontrolled polymorphism can impact the drug's efficacy, safety, and manufacturability.[5][6] Therefore, controlling the polymorphic form of this compound is critical for ensuring consistent product quality and performance.
Q2: What are the key factors that influence polymorphism during the crystallization of this compound?
Several factors can influence which polymorph is obtained during crystallization. These include:
-
Solvent Selection: The choice of solvent is a powerful tool for controlling polymorphism.[7][8] Solvent-solute interactions can stabilize different molecular conformations in solution, leading to the formation of specific polymorphs.[7][9]
-
Supersaturation: The level of supersaturation, which is the driving force for crystallization, can affect the nucleation of different polymorphs.[7][10] Often, metastable polymorphs nucleate at higher supersaturation levels.[10][11]
-
Cooling Rate: The rate at which the solution is cooled influences the level of supersaturation and the kinetics of crystal growth.[7][12] Rapid cooling can sometimes lead to the formation of metastable polymorphs.[13][14]
-
Temperature: Temperature affects the relative stability of polymorphs.[7] One polymorph may be more stable at a certain temperature range, while another may be more stable at a different range.
-
Impurities: The presence of impurities can inhibit or promote the nucleation of specific polymorphs.[7]
Q3: How can I characterize the different polymorphic forms of this compound?
A combination of analytical techniques is typically used to characterize polymorphs:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing different crystal structures.[2][15][16][17]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events like melting and solid-state transitions, which are often unique for each polymorph.[2][15]
-
Thermogravimetric Analysis (TGA): TGA measures changes in weight with temperature and is useful for identifying solvates or hydrates.[2][15]
-
Vibrational Spectroscopy (FTIR and Raman): These techniques can detect differences in the molecular environment and conformation between polymorphs.[2][15]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides detailed information about the local environment of atoms in the crystal lattice.[15]
Troubleshooting Guides
Issue 1: Inconsistent or Mixed Polymorphic Forms in Batches
Possible Causes:
-
Variations in crystallization conditions (e.g., solvent purity, cooling rate, agitation).
-
Presence of undetected impurities.
-
Spontaneous solvent-mediated phase transformation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Crystallization Protocol | Ensure all parameters (solvent volume, temperature, cooling profile, stirring rate) are precisely controlled and documented for each batch. |
| 2 | Analyze Raw Material Purity | Use techniques like HPLC to check the purity of the starting material. Even small amounts of impurities can influence polymorphism.[7] |
| 3 | Characterize Solid Forms Immediately | Analyze the crystals by PXRD immediately after filtration and drying to check for the presence of multiple forms before any potential transformations can occur. |
| 4 | Conduct Slurry Experiments | Slurrying a mixture of polymorphs in a chosen solvent at a specific temperature can help determine the most stable form under those conditions. The less stable form will dissolve and recrystallize as the more stable form over time. |
Issue 2: Formation of an Undesired Metastable Polymorph
Possible Causes:
-
High degree of supersaturation.
-
Rapid cooling.
-
Use of a solvent that kinetically favors the metastable form.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce Cooling Rate | Employ a slower, controlled cooling profile to maintain a lower level of supersaturation throughout the crystallization process.[12][14] |
| 2 | Decrease Supersaturation | Start with a more dilute solution or use an anti-solvent addition method to generate supersaturation more slowly. |
| 3 | Implement Seeding | Introduce seed crystals of the desired stable polymorph into the supersaturated solution. This provides a template for the desired form to grow, bypassing the nucleation of the metastable form.[18] |
| 4 | Screen Different Solvents | Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities to find one that thermodynamically favors the stable polymorph.[8][19] |
Issue 3: "Oiling Out" or Formation of Amorphous Material Instead of Crystals
Possible Causes:
-
The melting point of the solid is lower than the solution temperature.[20]
-
The compound has very high solubility in the chosen solvent at the crystallization temperature.
-
Extremely rapid cooling or "crash cooling".[21]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower the Crystallization Temperature | If possible, use a solvent with a lower boiling point or start the cooling from a lower temperature to ensure the solution temperature is below the melting point of all potential solid forms. |
| 2 | Use a Less Solubilizing Solvent | Select a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature. |
| 3 | Employ a Solvent/Anti-Solvent System | Dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is poorly soluble) to induce crystallization at a constant, lower temperature. |
| 4 | Ensure Gradual Cooling | Avoid placing the hot crystallization vessel directly into an ice bath. Allow it to cool slowly to room temperature before further cooling.[21] |
Experimental Protocols
Protocol 1: Polymorph Screening of this compound
Objective: To identify potential polymorphic forms of this compound.
Methodology:
-
Solvent Selection: Choose a diverse range of solvents (e.g., polar protic like ethanol, polar aprotic like acetone, and non-polar like toluene).
-
Equilibrium Solubility: Determine the approximate solubility of the compound in each solvent at room temperature and at an elevated temperature (e.g., 60 °C).
-
Crystallization Methods:
-
Slow Evaporation: Prepare a nearly saturated solution at room temperature and allow the solvent to evaporate slowly in a loosely covered vial.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature.
-
Anti-Solvent Addition: Prepare a concentrated solution in a "good" solvent and slowly add an "anti-solvent" until turbidity is observed, then allow it to stand.
-
Slurry Conversion: Stir an excess of the solid material in a solvent at different temperatures (e.g., room temperature and 50 °C) for an extended period (e.g., 24-48 hours).
-
-
Sample Isolation and Analysis: Isolate any resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze each sample using PXRD, DSC, and TGA.
Protocol 2: Controlled Crystallization to Obtain a Target Polymorph
Objective: To consistently crystallize a specific, desired polymorph of this compound.
Methodology:
-
Solvent and Conditions Selection: Based on the polymorph screen, select the solvent and crystallization method that consistently produced the desired polymorph.
-
Preparation of Saturated Solution: Dissolve the compound in the chosen solvent at a specific temperature to achieve a defined level of supersaturation.
-
Controlled Cooling: Cool the solution according to a pre-defined, linear cooling ramp using a programmable cooling bath.
-
(Optional) Seeding: Once the solution reaches a metastable zone (supersaturated but not yet nucleating), add a small quantity (e.g., 1-2% w/w) of seed crystals of the desired polymorph.
-
Aging: Hold the solution at the final crystallization temperature for a set period to allow for complete crystal growth.
-
Isolation and Characterization: Filter the crystals, wash with cold solvent, and dry. Confirm the polymorphic identity using PXRD and DSC and compare it to the reference standard.
Data Presentation
Table 1: Hypothetical Polymorph Screening Results for this compound
| Crystallization Method | Solvent | Resulting Form (Hypothetical) | Melting Point (°C) (from DSC) | Key PXRD Peaks (2θ) (Hypothetical) |
| Slow Cooling | Ethanol | Form I | 155 | 8.1, 12.3, 16.5, 24.8 |
| Slow Cooling | Acetone | Form II | 148 | 7.5, 11.9, 15.2, 22.1 |
| Anti-Solvent (Water) | Acetone | Form II | 148 | 7.5, 11.9, 15.2, 22.1 |
| Slow Evaporation | Toluene | Form I | 155 | 8.1, 12.3, 16.5, 24.8 |
| Slurry at 25°C | Ethanol | Form I | 155 | 8.1, 12.3, 16.5, 24.8 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Caption: Workflow for troubleshooting inconsistent polymorphism.
Caption: General workflow for a polymorph screening study.
References
- 1. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 2. nishkaresearch.com [nishkaresearch.com]
- 3. idaampublications.in [idaampublications.in]
- 4. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sevenstarpharm.com [sevenstarpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. matec-conferences.org [matec-conferences.org]
- 10. mt.com [mt.com]
- 11. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. mdpi.com [mdpi.com]
- 15. sevenstarpharm.com [sevenstarpharm.com]
- 16. resources.rigaku.com [resources.rigaku.com]
- 17. Polymorphism – All About Drugs [allfordrugs.com]
- 18. unifr.ch [unifr.ch]
- 19. mdpi.com [mdpi.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
stability issues of metal complexes derived from 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metal complexes derived from 1,3-Di(1H-1,2,4-triazol-1-yl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with metal complexes of this compound?
A1: The most commonly reported stability issue for these complexes is thermal decomposition. Other potential issues, based on related triazole-based coordination polymers, include sensitivity to certain solvents and pH conditions, which can lead to structural changes or degradation.
Q2: Where can I find data on the thermal stability of specific metal complexes with this ligand?
A2: Studies on cobalt(II) and copper(II) coordination polymers with this compound (also referred to as btb) have been published.[1][2] The thermal stability has been investigated using thermogravimetric analysis (TGA). A summary of this data is provided in the "Troubleshooting Guides" section.
Q3: How does the coordination environment of the metal ion affect the stability of the complex?
A3: The geometry of the coordination sphere and the nature of the co-ligands and counter-ions play a significant role in the overall stability of the complex. For instance, the presence of coordinated water molecules can influence the initial stages of thermal decomposition. The specific metal ion (e.g., Co²⁺, Cu²⁺) also dictates the decomposition pathway and the final residual product.[1][2]
Troubleshooting Guides
Issue 1: Thermal Instability and Decomposition
Q: My metal complex of this compound appears to be decomposing upon heating. At what temperatures should I expect this, and what are the decomposition products?
A: The thermal stability of these complexes is finite and has been characterized for specific examples. Decomposition typically occurs in multiple steps, starting with the loss of solvent or water molecules, followed by the degradation of the organic ligand.
For instance, two reported coordination polymers, [Co(btb)₂(NO₃)(H₂O)]n·NO₃·H₂O and [Cu(btb)₂(NO₃)₂]n, exhibit distinct thermal decomposition profiles.[1][2] The cobalt complex begins to lose its lattice and coordinated water molecules around 100 °C, with the main ligand structure being stable up to approximately 325 °C. The copper complex is stable up to around 275 °C before the organic ligand starts to decompose.[1][2]
Quantitative Thermal Decomposition Data
| Complex | Initial Decomposition Temperature (°C) | Major Decomposition Range (°C) | Final Residue |
| [Co(btb)₂(NO₃)(H₂O)]n·NO₃·H₂O | ~100 (loss of water) | 325 - 500 | CoO |
| [Cu(btb)₂(NO₃)₂]n | ~275 | 275 - 450 | CuO |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a metal complex of this compound.
Materials:
-
Dried sample of the metal complex (5-10 mg)
-
TGA instrument with a high-precision balance
-
Alumina or platinum crucible
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Tare the empty crucible in the TGA instrument.
-
Place 5-10 mg of the finely ground, dry sample into the crucible.
-
Place the crucible back into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures of decomposition steps and the percentage of weight loss at each step.
Workflow for Thermal Stability Analysis
Caption: Experimental workflow for thermogravimetric analysis.
Issue 2: Poor Solubility or Suspension Instability in Solvents
Q: My complex is not dissolving or is forming an unstable suspension in a particular solvent. What could be the reason, and how can I address this?
A: Metal complexes of this compound are often coordination polymers with low solubility in common organic solvents. The choice of solvent is critical and can influence the stability of the complex.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility/dispersibility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile). Some complexes are soluble only in highly polar aprotic solvents like DMF and DMSO.
-
Sonication: Use of an ultrasonic bath can aid in the dispersion of the complex and break up larger aggregates, but it may not necessarily increase solubility.
-
Structural Integrity Check: After exposure to a solvent, it is crucial to verify that the complex has not undergone structural changes. This can be done by isolating the solid material and analyzing it using techniques like Powder X-ray Diffraction (PXRD) and comparing the pattern to the original.
-
Solvatochromism: Be aware that a change in color upon suspension in a new solvent may indicate a change in the coordination environment of the metal center, which could be a sign of instability.
Troubleshooting Logic for Solvent Stability
Caption: Troubleshooting decision tree for solvent stability issues.
Issue 3: Suspected pH-Induced Instability
Q: I am working in an aqueous or protic solvent system and suspect my complex is unstable at a certain pH. How can I confirm this and what should I do?
Troubleshooting Steps:
-
pH Monitoring: If your experimental conditions allow, monitor the pH of your solution or suspension containing the complex. Note any changes in appearance (color, precipitation) with pH fluctuations.
-
Controlled pH Experiments: Disperse the complex in a series of buffered solutions with varying pH values.
-
Structural Analysis: After incubation at a specific pH, isolate the solid material and analyze it using PXRD to detect any changes in the crystal structure.
-
UV-Vis Spectroscopy: Monitor the UV-Vis spectrum of the supernatant. The appearance of the ligand's characteristic absorption bands could indicate decomposition of the complex and release of the free ligand.
-
Maintain Neutral pH: Unless your application requires acidic or basic conditions, it is generally advisable to work at or near neutral pH to minimize the risk of protonation- or deprotonation-induced instability.
References
troubleshooting poor solubility of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with 1,3-Di(1H-1,2,4-triazol-1-yl)benzene derivatives.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffers During Experiments
Question: My this compound derivative, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous assay buffer. How can I resolve this?
Answer: This is a common issue for poorly soluble compounds. Here is a step-by-step troubleshooting guide:
-
Decrease Final Compound Concentration: The simplest first step is to lower the final concentration of your compound in the assay. This may reduce the likelihood of exceeding its aqueous solubility limit.
-
Optimize Co-Solvent Concentration: While DMSO is a common co-solvent, high concentrations can be toxic to cells and may still lead to precipitation upon dilution.
-
pH Adjustment: The solubility of ionizable compounds, including many nitrogen-containing heterocycles, is often pH-dependent.[3][4][5]
-
Action: Determine the pKa of your derivative. If it has basic properties, decreasing the pH of your buffer may increase its solubility. Conversely, for acidic derivatives, increasing the pH might be beneficial.
-
-
Utilize Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[7]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wettability and solubility.
-
-
Prepare a Solid Dispersion: For stock solutions, consider preparing a solid dispersion of your compound in a hydrophilic polymer matrix. This can enhance the dissolution rate and apparent solubility.[8][9]
Frequently Asked Questions (FAQs)
Solubility Enhancement Strategies
Q1: What are the most common initial strategies to improve the solubility of a novel this compound derivative for in vitro screening?
A1: For initial in vitro screening, the most practical approaches are:
-
Co-solvents: Using a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to prepare a stock solution that is then diluted into the aqueous assay medium.
-
pH Modification: Adjusting the pH of the buffer to ionize the compound, which generally increases aqueous solubility.[4][5]
-
Use of Cyclodextrins: Preparing a stock solution of the compound pre-complexed with a cyclodextrin like HP-β-CD.[7]
Q2: I need to formulate my compound for in vivo studies. What are the recommended approaches?
A2: Formulations for in vivo studies require careful consideration of toxicity and administration route. Common strategies include:
-
Aqueous Co-solvent Systems: Mixtures of water with biocompatible solvents like PEG 400, propylene glycol, and ethanol are often used for oral and sometimes parenteral administration.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can significantly improve oral absorption.[10]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[11]
-
Amorphous Solid Dispersions: Formulating the drug in an amorphous state with a polymer carrier can improve oral bioavailability.[8][9]
Experimental Protocols & Data
Q3: How do I determine the thermodynamic solubility of my compound?
A3: The gold standard for determining thermodynamic solubility is the shake-flask method . A detailed protocol is provided in the "Experimental Protocols" section below. This method measures the equilibrium solubility of the compound in a specific solvent system.[12]
Q4: What is "kinetic solubility" and how is it different from thermodynamic solubility?
A4: Kinetic solubility is a high-throughput measurement of the concentration at which a compound, rapidly added from a concentrated organic stock solution (like DMSO) to an aqueous buffer, begins to precipitate.[13][14] It is often lower than the thermodynamic solubility and is influenced by the experimental conditions (e.g., incubation time, mixing speed). It is a useful parameter in early drug discovery for ranking compounds and identifying potential solubility liabilities. A protocol for a kinetic solubility assay is provided below.
Q5: Is there any quantitative solubility data available for this compound derivatives?
| Solvent | Estimated Solubility | Rationale / Notes |
| Water (pH 7.4) | Very Poorly Soluble | The parent structure is largely hydrophobic. Solubility will be highly dependent on the nature of any substituents. |
| Phosphate Buffered Saline (PBS) | Very Poorly Soluble | Similar to water; the presence of salts may slightly decrease solubility ("salting-out" effect).[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | A common aprotic polar solvent for dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Soluble to Highly Soluble | Another aprotic polar solvent, often a good alternative to DMSO. |
| Ethanol | Sparingly to Moderately Soluble | A polar protic solvent that may be a suitable co-solvent for formulations. |
| Methanol | Sparingly to Moderately Soluble | Similar to ethanol, but more polar. |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, less effective than DMSO or DMF for many polar compounds. |
| Dichloromethane (DCM) | Sparingly to Moderately Soluble | A non-polar solvent, solubility will depend on the lipophilicity of the substituents. |
Troubleshooting Precipitation
Q6: My compound precipitates during cell-based assays, leading to inconsistent results. What can I do?
A6: Compound precipitation in cell-based assays can lead to inaccurate potency measurements and cellular toxicity. To troubleshoot this:
-
Visual Inspection: Before and after adding your compound to the cell culture medium, inspect the wells under a microscope for any signs of precipitation.
-
Reduce Incubation Time: If the compound is unstable or precipitates over time, consider reducing the incubation period.
-
Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with compounds, leading to precipitation. Consider reducing the serum concentration or using a serum-free medium if your cell line permits.
-
Formulation with Cyclodextrins: Pre-complexing your compound with HP-β-CD can prevent precipitation in the culture medium.
-
Check for pH Shifts: High concentrations of some compounds can alter the pH of the culture medium, which can affect both the compound's solubility and cell health. Ensure your medium is adequately buffered.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a this compound derivative in a given solvent.
Materials:
-
Test compound (solid)
-
Solvent of interest (e.g., phosphate buffer pH 7.4, water, ethanol)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached. Periodically check to ensure undissolved solid is still present.
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC or UV-Vis method against a standard curve.
-
The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol 2: Kinetic Solubility Assay (High-Throughput Method)
Objective: To rapidly assess the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for UV, or black for nephelometry)
-
Plate reader (UV-Vis or nephelometer)
-
Automated liquid handler or multichannel pipette
Procedure:
-
Prepare a dilution series of your compound stock solution in DMSO if desired.
-
In a 96-well plate, add the aqueous buffer to the wells.
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentration (ensure the final DMSO concentration is low, e.g., <1%).
-
Mix the plate thoroughly on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
For Nephelometry: Measure the light scattering of each well. An increase in scattering compared to a vehicle control indicates precipitation.
-
For UV-Vis Analysis: Centrifuge the plate to pellet any precipitate or use a filter plate to separate the supernatant. Measure the UV absorbance of the supernatant at the compound's λmax. The concentration is determined from a standard curve prepared in a mixture of buffer and DMSO that mimics the final assay conditions.
-
The highest concentration at which no significant precipitation is observed is reported as the kinetic solubility.
Visualizations
Troubleshooting Workflow for Poor Solubility
Caption: A logical workflow for troubleshooting poor solubility issues in both in vitro and in vivo settings.
Solubility Enhancement Decision Tree
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
Experimental Workflow for Lead Optimization of a Poorly Soluble Compound
Caption: A workflow diagram illustrating the lead optimization process for a poorly soluble compound.[10][15][16][17]
References
- 1. biocompare.com [biocompare.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. enamine.net [enamine.net]
- 15. fiveable.me [fiveable.me]
- 16. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 17. Lead Optimization in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
scale-up synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions for the industrial scale-up synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene. The primary synthetic route discussed is the copper-catalyzed Ullmann-type N-arylation of 1,2,4-triazole with a 1,3-dihalobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the copper-catalyzed Ullmann condensation (or Ullmann-type reaction) between 1,3-dihalobenzene (typically 1,3-dibromobenzene or 1,3-diiodobenzene) and 1,2,4-triazole.[1][2] This reaction offers a direct and relatively cost-effective route to the desired product. Modern variations of this method often employ ligands to improve reaction rates and yields under milder conditions.
Q2: Which starting dihalobenzene is preferred for scale-up, 1,3-dibromobenzene or 1,3-diiodobenzene?
A2: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings, which can lead to faster reaction times and potentially higher yields.[3] However, 1,3-diiodobenzene is significantly more expensive than 1,3-dibromobenzene. For large-scale industrial production, 1,3-dibromobenzene is often the more economically favorable choice, despite potentially requiring more forcing reaction conditions.
Q3: What are the typical catalysts and ligands used in this synthesis?
A3: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), are common catalysts.[2] While traditional Ullmann reactions can be run without a ligand at high temperatures, modern processes often incorporate ligands to facilitate the reaction under milder conditions. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine), 1,10-phenanthroline, and amino acids like L-proline.[2] The use of inexpensive and readily available ligands is crucial for industrial applications.
Q4: Can this reaction be performed under ligand-free conditions?
A4: Yes, N-arylation of 1,2,4-triazole can be achieved without a ligand, particularly with more reactive aryl iodides.[3][4] However, these conditions often require higher temperatures and may result in lower yields or longer reaction times, which can be disadvantageous for industrial-scale production. The use of highly active nanoparticle catalysts, such as CuO nanoparticles, has shown promise for facilitating ligand-free N-arylation at room temperature.[4][5]
Q5: What are the common side products or impurities that can be expected?
A5: Common impurities include mono-substituted intermediates (1-(3-bromophenyl)-1H-1,2,4-triazole), products from the reaction with isomeric starting materials, and residual starting materials. In some cases, unwanted isomers such as 4-(aryl)-1,2,4-triazoles might form, although this is less common in N-arylation reactions.[6] The presence of moisture can lead to the formation of phenols from the aryl halide.
Q6: What are the recommended purification methods for the final product on a large scale?
A6: For industrial applications, purification methods that avoid column chromatography are preferred due to cost and scalability.[7] Recrystallization from a suitable solvent system is the most common method for purifying the final product. The choice of solvent will depend on the solubility profile of this compound and its impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of reagents or solvents. 4. Presence of inhibitors (e.g., excess water). | 1. Use fresh, high-purity copper catalyst. Consider pre-activation if necessary. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Ensure all reagents and solvents are dry and of appropriate grade. 4. Dry all reagents and solvents thoroughly before use. |
| Incomplete Reaction / Stalling | 1. Catalyst deactivation. 2. Insufficient amount of base. 3. Poor mixing in the reactor. | 1. Consider adding a ligand to stabilize the catalyst. A fresh portion of catalyst could be added, but this is less ideal for process control. 2. Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used. 3. Improve agitation to ensure proper mixing of the heterogeneous reaction mixture. |
| Formation of Mono-substituted Intermediate | 1. Insufficient amount of 1,2,4-triazole. 2. Short reaction time. 3. Low reaction temperature. | 1. Use a slight excess of 1,2,4-triazole to drive the reaction to completion. 2. Extend the reaction time and monitor the progress by a suitable analytical method (e.g., HPLC, GC). 3. Increase the reaction temperature to facilitate the second substitution. |
| Product Darkening / Decomposition | 1. Excessively high reaction temperature. 2. Prolonged reaction time at high temperature. 3. Presence of oxygen. | 1. Optimize the reaction temperature to the minimum required for a reasonable reaction rate. 2. Monitor the reaction closely and stop it once the desired conversion is reached. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon). |
| Difficult Product Isolation / Purification | 1. Formation of emulsions during workup. 2. Product oiling out during recrystallization. 3. Co-crystallization with impurities. | 1. Use brine washes to break emulsions. Consider filtration through celite. 2. Adjust the solvent system for recrystallization. A solvent/anti-solvent system may be effective. 3. Perform a pre-purification step, such as a slurry wash with a suitable solvent, to remove some impurities before the final recrystallization. |
Experimental Protocols
Scale-Up Synthesis of this compound via Ullmann Coupling
This protocol is a general guideline and should be optimized for specific equipment and safety considerations at an industrial scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dibromobenzene | 235.91 | 1.00 kg | 4.24 |
| 1,2,4-Triazole | 69.07 | 0.65 kg | 9.41 |
| Copper(I) Iodide (CuI) | 190.45 | 0.08 kg | 0.42 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 1.29 kg | 9.33 |
| N,N'-Dimethylethylenediamine (DMEDA) | 88.15 | 0.07 kg | 0.79 |
| Dimethylformamide (DMF) | - | 5.0 L | - |
Procedure:
-
Reactor Setup: Charge a suitable, clean, and dry reactor with 1,3-dibromobenzene (1.00 kg), 1,2,4-triazole (0.65 kg), copper(I) iodide (0.08 kg), and anhydrous potassium carbonate (1.29 kg).
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent and Ligand Addition: Add dimethylformamide (5.0 L) and N,N'-dimethylethylenediamine (0.07 kg) to the reactor with stirring.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by HPLC or GC until the consumption of the starting material and the mono-substituted intermediate is complete (typically 12-24 hours).
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with additional DMF.
-
Workup: Combine the filtrate and washes. Add water to precipitate the crude product. Filter the solid, wash thoroughly with water, and then with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield pure this compound.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of 1,2,4-Triazole
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | L-proline | K₂CO₃ | DMSO | 90 | 80-95 | [2] |
| Cu₂O | 1,10-phenanthroline | Cs₂CO₃ | DMF | 110 | 85-95 | [2] |
| CuO nanoparticles | None | K₂CO₃ | DMF | Room Temp. | ~90 | [3][4] |
| CuCl | 3-(diphenylphosphino) propanoic acid | Cs₂CO₃ | Toluene | 110 | Good to Excellent | [5] |
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting flowchart for common reaction issues.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 7. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
characterization difficulties of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges associated with 1,3-Di(1H-1,2,4-triazol-1-yl)benzene polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility Issues
Q1: Why is my this compound polymer insoluble in common organic solvents?
A1: The poor solubility of these polymers is a frequently encountered issue, primarily due to the rigid polymer backbone and strong intermolecular interactions, such as hydrogen bonding and π-π stacking, facilitated by the triazole rings.[1][2] The high density of aromatic and heterocyclic rings contributes to a stiff chain structure, which hinders dissolution in common solvents.
Troubleshooting Guide: Improving Polymer Solubility
-
Solvent Selection: While typically insoluble in common solvents like THF, chloroform, and methanol, these polymers may dissolve in strong acids such as concentrated sulfuric acid, nitric acid, or hydrochloric acid.[1] Always exercise extreme caution and use appropriate personal protective equipment when handling strong acids.
-
Co-solvents and Additives: The use of co-solvents or additives can sometimes improve solubility. For instance, small amounts of a polar aprotic solvent mixed with another solvent might disrupt polymer-polymer interactions. The addition of salts can also sometimes improve solubility in certain polar solvents.
-
Temperature: Heating the solvent can increase the solubility of the polymer. However, be cautious of potential polymer degradation at elevated temperatures.
-
Polymer Modification: For applications requiring solubility in common organic solvents, consider chemical modification of the polymer. Strategies such as quaternization of the triazole rings or the formation of block copolymers with a more soluble polymer segment (e.g., polyethylene glycol) have been shown to enhance solubility.[1]
2. Molecular Weight Determination
Q2: How can I determine the molecular weight of my this compound polymer, especially if it is insoluble?
A2: Determining the molecular weight of insoluble polymers is a significant challenge as most standard techniques require the polymer to be dissolved. For soluble fractions or modified soluble polymers, Gel Permeation Chromatography (GPC) is a common method.[3][4] For insoluble polymers, alternative techniques must be employed.
Troubleshooting Guide: Molecular Weight Analysis
-
For Soluble Polymers:
-
For Insoluble Polymers:
-
End-Group Analysis via NMR: If the initiator used in the polymerization is known and has a distinct NMR signal, you can determine the number-average molecular weight (Mn) by comparing the integration of the initiator end-group signal to that of a repeating monomer unit.[4]
-
Radioactive Labeling: If a radioactive initiator is used, the molecular weight can be determined with very high sensitivity, which is particularly useful for insoluble polymers.[5]
-
MALDI-TOF Mass Spectrometry (for some cases): While typically used for soluble polymers, a "dry" sample preparation method can sometimes be used for insoluble ones. This involves thoroughly grinding the polymer sample with a crystalline matrix.[6] The success of this method can be compound-dependent.[6]
-
Below is a decision-making workflow for selecting an appropriate molecular weight determination technique.
3. Spectroscopic Characterization
Q3: What are the key spectroscopic features to confirm the successful polymerization of this compound?
A3: A combination of FT-IR, 1H NMR, and 13C NMR spectroscopy is essential to confirm the polymer structure. The disappearance of monomer-specific signals and the appearance of polymer-specific signals are key indicators of successful polymerization.
Troubleshooting Guide: Spectroscopic Analysis
-
FT-IR Spectroscopy: Look for characteristic absorption peaks of the triazole and benzene rings. The C=N stretching vibrations in the triazole ring are typically observed in the 1615–1630 cm−1 region.[7] The N-H stretching vibration, if present in a tautomeric form, would appear around 3280–3340 cm−1.[7]
-
1H NMR Spectroscopy: Due to the often poor solubility, obtaining high-resolution NMR spectra can be challenging. If the polymer is soluble in a suitable deuterated solvent (e.g., DMSO-d6, D2SO4), you should observe signals corresponding to the aromatic protons on the benzene ring and the triazole rings. The disappearance of signals from reactive groups on the monomers (e.g., vinyl or ethynyl protons if using click chemistry) is a strong indicator of polymerization.
-
13C NMR Spectroscopy: This can provide valuable information about the carbon skeleton of the polymer. Look for signals corresponding to the carbons in the benzene and triazole rings.
| Spectroscopic Data for Characterization | |
| Technique | Expected Observations |
| FT-IR | C=N stretch (triazole): ~1615-1630 cm-1[7] Aromatic C-H stretch: ~3050-3150 cm-1[8] |
| 1H NMR | Aromatic protons (benzene ring): ~7.5-8.5 ppm Triazole protons: ~8.0-9.5 ppm |
| 13C NMR | Aromatic and triazole carbons: ~120-150 ppm |
Table 1: Summary of expected spectroscopic data for this compound polymers.
Below is a general workflow for the spectroscopic characterization of your polymer.
4. Thermal Properties
Q4: How do I analyze the thermal stability and transitions of my this compound polymer?
A4: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition temperature, and thermal transitions (like glass transition temperature, Tg, or melting point, Tm) of your polymer.
Troubleshooting Guide: Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent can interfere with the measurement.
-
Interpretation: For amorphous or semi-crystalline polymers, you may observe a glass transition (Tg), which appears as a step-like change in the heat flow. A melting point (Tm) will appear as an endothermic peak.[1] The high rigidity of these polymers might result in a very high Tg or Tm, or they may decompose before melting.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and overall thermal stability.
-
Procedure: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The temperature at which significant weight loss begins is an indicator of the polymer's thermal stability.
-
| Thermal Analysis Data | |
| Technique | Information Obtained |
| DSC | Glass transition temperature (Tg), Melting temperature (Tm), Crystallization temperature (Tc)[1] |
| TGA | Decomposition temperature (Td), Thermal stability, Residual mass |
Table 2: Information obtained from thermal analysis techniques.
Experimental Protocols
Protocol 1: General Solubility Testing
-
Preparation: Weigh approximately 1-2 mg of the dry polymer into a small vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Mixing: Stir the mixture vigorously at room temperature for at least 24 hours.
-
Observation: Visually inspect the mixture for signs of dissolution (e.g., a clear, homogeneous solution). If the polymer has not dissolved, it is considered insoluble in that solvent at room temperature.
-
Heating (Optional): If the polymer is insoluble at room temperature, slowly heat the mixture while stirring. Observe for any changes in solubility. Note the temperature at which dissolution occurs, if any.
-
Cooling: Allow the heated solution to cool back to room temperature to check if the polymer precipitates.
Protocol 2: Sample Preparation for MALDI-TOF MS of Insoluble Polymers
-
Sample-Matrix Mixture: In a mortar, combine a small amount of the insoluble polymer with a suitable MALDI matrix (e.g., sinapinic acid, DHB) in a ratio of approximately 1:1000 (polymer:matrix).
-
Grinding: Thoroughly grind the mixture with a pestle for several minutes to create a fine, quasi-homogeneous powder.[6] A vibration mill can also be used for this purpose.[6]
-
Plate Application: Apply a small amount of the resulting powder directly onto the MALDI target plate.
-
Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the spectrum. Note that this "dry" technique may require optimization and may not be successful for all insoluble polymers.[6]
References
Validation & Comparative
A Comparative Analysis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene and Its Isomers as Versatile Ligands in Coordination Chemistry
A detailed examination of the synthesis, structural characteristics, and coordination behavior of ortho-, meta-, and para-substituted di(1H-1,2,4-triazol-1-yl)benzene isomers reveals the profound impact of positional isomerism on the properties of the resulting metal complexes. This guide provides a comparative study for researchers and professionals in materials science and drug development, offering insights into the rational design of functional coordination polymers.
The positional isomerism of di(1H-1,2,4-triazol-1-yl)benzene ligands—1,2-di(1H-1,2,4-triazol-1-yl)benzene (ortho), 1,3-di(1H-1,2,4-triazol-1-yl)benzene (meta), and 1,4-di(1H-1,2,4-triazol-1-yl)benzene (para)—plays a crucial role in determining the structural architecture and, consequently, the physicochemical properties of their coordination polymers. The spatial arrangement of the triazole donor groups dictates the flexibility and coordination angles of the ligands, leading to diverse supramolecular structures with varying thermal stabilities and magnetic and luminescent properties.
Ligand Synthesis and Structural Properties
The synthesis of these isomeric ligands can be achieved through several methods, with the Ullmann condensation being a common approach. This reaction involves the copper-catalyzed N-arylation of 1H-1,2,4-triazole with the corresponding dihalobenzene. The choice of solvent and reaction conditions is critical for achieving good yields.
A key structural parameter that differentiates the isomers is the dihedral angle between the benzene ring and the appended triazole rings. This angle influences the overall geometry and steric hindrance of the ligand, which in turn affects its coordination mode with metal centers. For instance, in the solid state, the related ligand 1,4-bis(4H-1,2,4-triazol-4-yl)benzene dihydrate exhibits a dihedral angle of 32.2(2)° between the triazole and benzene rings[1]. Another related para-substituted ligand, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene, shows a larger dihedral angle of 77.81(9)°[2]. While specific data for the unsubstituted 1,2- and 1,3-isomers are less readily available in a comparative context, it can be inferred that the ortho isomer would experience the most significant steric hindrance, likely resulting in a larger dihedral angle compared to the meta and para isomers.
Table 1: Structural Properties of Di(1H-1,2,4-triazol-1-yl)benzene Isomers and Related Compounds
| Compound | Isomer | Dihedral Angle between Triazole and Benzene Rings | Reference |
| 1,4-bis(4H-1,2,4-triazol-4-yl)benzene dihydrate | para | 32.2(2)° | [1] |
| 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene | para | 77.81(9)° | [2] |
Comparative Coordination Chemistry
The isomeric substitution pattern directly influences the topology and dimensionality of the resulting coordination polymers. The flexibility and orientation of the triazole donor groups in each isomer lead to the formation of distinct network structures.
A study on the hydrothermal reactions of 1,3-bis(1,2,4-triazol-1-yl)benzene (btb) with Co(II) and Cu(II) nitrates revealed the formation of double-stranded chain structures. In these one-dimensional chains, the btb ligand acts as a bridging ligand, connecting the metal centers. The magnetic properties of these complexes indicated weak antiferromagnetic interactions at low temperatures.
While a direct comparative study with the ortho and para isomers is not available in the same report, the coordination behavior of a related para-isomer, 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene, has been shown to form two-dimensional (4,4) networks with Ni(II) ions[2]. This suggests that the linear and more extended nature of the para isomer facilitates the formation of higher-dimensional structures compared to the bent meta isomer.
The coordination chemistry of isomeric 2,6-di(1,2,3-triazolyl)pyridine ligands with iron(II) further underscores the importance of the linkage position of the triazole ring on the spin states of the resulting complexes, highlighting the subtle electronic effects that isomerism can induce[3].
Table 2: Comparative Data of Metal Complexes with Di(1H-1,2,4-triazol-1-yl)benzene Isomers and Derivatives
| Ligand | Metal Ion | Complex Formula | Structure | Magnetic Properties | Reference |
| 1,3-bis(1,2,4-triazol-1-yl)benzene | Co(II) | [Co(btb)₂(NO₃)(H₂O)]·NO₃·H₂O | 1D double-stranded chain | Weak antiferromagnetic | |
| 1,3-bis(1,2,4-triazol-1-yl)benzene | Cu(II) | [Cu(btb)₂(NO₃)₂] | 1D double-stranded chain | Antiferromagnetic | |
| 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene | Ni(II) | [Ni(NCO)₂(bbtz)₂] | 2D (4,4) network | - | [2] |
Experimental Protocols
General Synthesis of Di(1H-1,2,4-triazol-1-yl)benzene Isomers (Ullmann Condensation)
A general procedure for the synthesis of these ligands involves the reaction of the corresponding dihalobenzene with 1H-1,2,4-triazole in the presence of a copper catalyst and a base.
Materials:
-
Dibromobenzene isomer (1,2-, 1,3-, or 1,4-dibromobenzene)
-
1H-1,2,4-triazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of the dibromobenzene isomer (1.0 eq), 1H-1,2,4-triazole (2.2 eq), CuI (0.2 eq), and K₂CO₃ (3.0 eq) in DMF is heated at reflux under a nitrogen atmosphere for 24-48 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired di(1H-1,2,4-triazol-1-yl)benzene isomer.
Synthesis of Metal Complexes with this compound (Hydrothermal Method)
Materials:
-
This compound (btb)
-
Metal nitrate (e.g., Co(NO₃)₂·6H₂O or Cu(NO₃)₂·3H₂O)
-
Deionized water
Procedure:
-
A mixture of the metal nitrate (0.1 mmol) and btb (0.1 mmol) in deionized water (10 mL) is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 160 °C for 72 hours and then slowly cooled to room temperature.
-
The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Visualizing the Isomeric Differences and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the structural differences between the isomers and a general synthetic pathway.
Caption: Structural isomers of di(1H-1,2,4-triazol-1-yl)benzene.
References
A Comparative Guide to the Validation of the Crystal Structure of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene using Powder X-ray Diffraction (PXRD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of the crystal structure of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, with a primary focus on the application of Powder X-ray Diffraction (PXRD). While single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure determination, PXRD is an invaluable tool for verifying the bulk crystalline phase purity and consistency of a synthesized material, which is a critical step in pharmaceutical development and materials science.
While the full crystallographic data for this compound is not publicly available at the time of this publication, this guide will utilize the crystallographic information for the closely related isomer, 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene, as a practical example to illustrate the workflow and comparative principles of PXRD validation.
I. Theoretical vs. Experimental PXRD: The Core of Validation
The fundamental principle of PXRD validation lies in the comparison of an experimentally obtained PXRD pattern from a synthesized bulk sample with a theoretical pattern calculated from a known single-crystal structure. A high degree of similarity between the two patterns confirms that the bulk material possesses the same crystal structure as the single crystal from which the reference data was obtained.
Table 1: Comparison of Theoretical and Experimental PXRD
| Feature | Theoretical PXRD | Experimental PXRD |
| Data Source | Calculated from single-crystal X-ray diffraction (SCXRD) data (e.g., a .cif file). | Collected from a polycrystalline (powder) sample using a diffractometer. |
| Peak Positions (2θ) | Determined by the unit cell parameters. | Influenced by unit cell parameters and instrumental factors. |
| Peak Intensities | Determined by the atomic positions within the unit cell. | Influenced by atomic positions, preferred orientation of crystallites, and sample preparation. |
| Peak Broadening | Infinitesimally sharp by default, but can be simulated with broadening parameters. | Affected by crystallite size, microstrain, and instrumental resolution. |
| Purpose | Provides an ideal "fingerprint" of a specific crystal structure. | Represents the actual crystal structure and phase purity of a bulk sample. |
II. Simulating the Theoretical PXRD Pattern
To generate a theoretical PXRD pattern, crystallographic data from a single-crystal structure determination is required. For the purpose of this guide, we will use the published data for 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene[1].
Table 2: Crystallographic Data for 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₆ |
| Molecular Weight | 212.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 3.8091 (3) Å |
| b | 10.2616 (9) Å |
| c | 11.9768 (11) Å |
| α | 90° |
| β | 96.165 (3)° |
| γ | 90° |
| Volume | 465.44 (7) ų |
| Z | 2 |
Using software such as VESTA, Mercury, or FullProf, a theoretical PXRD pattern can be simulated from these crystallographic parameters. The simulation calculates the expected 2θ positions and relative intensities of the diffraction peaks for a given X-ray wavelength (commonly Cu Kα, λ = 1.5406 Å).
Table 3: Simulated PXRD Peaks for 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 14.78 | 5.99 | 100.0 |
| 17.34 | 5.11 | 25.8 |
| 24.31 | 3.66 | 30.1 |
| 26.54 | 3.36 | 45.7 |
| 28.19 | 3.16 | 55.3 |
| 29.78 | 2.99 | 15.2 |
| 31.52 | 2.84 | 12.9 |
| 35.11 | 2.55 | 18.4 |
Note: This is a simplified representation of the most intense peaks.
III. Experimental Protocol for PXRD Analysis
The following protocol outlines the steps for obtaining an experimental PXRD pattern for a newly synthesized batch of this compound.
-
Sample Preparation:
-
Ensure the sample is a fine, homogeneous powder to minimize the effects of preferred orientation. This can be achieved by gentle grinding in an agate mortar and pestle.
-
The optimal amount of sample will depend on the sample holder, but typically ranges from 10 to 50 mg.
-
Carefully pack the powder into the sample holder, ensuring a flat, level surface that is flush with the holder's rim.
-
-
Instrument Setup:
-
Use a modern powder diffractometer equipped with a Cu Kα X-ray source and a sensitive detector (e.g., a solid-state strip detector).
-
Typical operating conditions for organic materials are 40 kV and 40 mA.
-
The instrument should be properly calibrated using a standard reference material (e.g., silicon or corundum).
-
-
Data Collection:
-
Scan a 2θ range appropriate for organic molecules, typically from 5° to 50°.
-
Use a continuous scan mode with a step size of 0.01-0.02° 2θ and a counting time of 0.5-2 seconds per step.
-
To improve particle statistics and reduce preferred orientation, sample spinning is recommended during data collection.
-
-
Data Processing:
-
Process the raw data to identify peak positions, intensities, and full-width at half-maximum (FWHM).
-
Software provided with the diffractometer is typically used for background subtraction and peak analysis.
-
IV. Comparative Analysis and Validation
The validation of the crystal structure is achieved by overlaying the experimental PXRD pattern with the theoretical pattern.
Table 4: Comparative Analysis of PXRD Data
| Parameter | Theoretical Pattern | Experimental Pattern | Interpretation of Discrepancies |
| Peak Positions (2θ) | Should align closely with the experimental peaks. | Minor shifts may occur due to sample displacement or temperature differences. | Significant shifts or the presence of unindexed peaks may indicate a different polymorph, a solvate, or an impurity. |
| Relative Intensities | Should show a similar pattern of strong and weak peaks. | May vary due to preferred orientation of crystallites in the experimental sample. | Major differences in relative intensities that cannot be attributed to preferred orientation may suggest a different crystal structure. |
| Peak Presence/Absence | All major theoretical peaks should be present in the experimental pattern. | The absence of expected peaks or the presence of additional peaks is a red flag. | Missing peaks can indicate strong preferred orientation, while extra peaks point to the presence of impurities or a different crystalline phase. |
V. Alternative and Complementary Validation Techniques
While PXRD is a powerful tool for bulk sample analysis, it should be used in conjunction with other analytical methods for comprehensive validation.
Table 5: Comparison of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| PXRD | Crystal system, unit cell dimensions, phase purity of bulk material. | Fast, non-destructive, excellent for phase identification and purity assessment. | Ambiguous for complex structures or mixtures; requires a reference structure for full validation. |
| Single-Crystal XRD (SCXRD) | Unambiguous 3D atomic arrangement, bond lengths, bond angles, and crystal packing. | The definitive method for crystal structure determination. | Requires a single crystal of suitable size and quality, which can be difficult to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent structure and connectivity of the molecule in solution. | Provides detailed information about the molecular structure. | Does not provide information about the crystal packing or polymorphic form. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula. | Does not provide information on the 3D structure or crystalline form. |
| Infrared (IR) Spectroscopy | Functional groups present in the molecule. | Fast and simple; can sometimes distinguish between polymorphs. | Provides limited structural information compared to NMR or XRD. |
VI. Workflow for Crystal Structure Validation
The following diagram illustrates the logical workflow for the validation of a crystal structure using PXRD in conjunction with other techniques.
Caption: Workflow for Crystal Structure Validation.
References
A Comparative Guide to the Luminescent Properties of Metal-Organic Frameworks Derived from Triazolylbenzene Ligands
For researchers, scientists, and professionals in drug development, the rational design of luminescent metal-organic frameworks (MOFs) offers exciting possibilities for applications ranging from chemical sensing to bio-imaging. The choice of the organic ligand is a critical determinant of the final framework's photoluminescent characteristics. This guide provides a comparative analysis of the luminescent properties of MOFs synthesized from different triazolylbenzene-based ligands, supported by experimental data and detailed protocols.
The arrangement of triazolyl groups on a central benzene ring significantly influences the resulting MOF's topology, stability, and, most importantly, its luminescent behavior. This guide will focus on the comparative aspects of MOFs constructed from two representative triazolylbenzene-based ligands: 1,3-di-(1,2,4-triazol-4-yl)benzene (dtb) and 1,3,5-tris(1-imidazolyl)benzene (tib).
Comparative Luminescent Properties
The luminescent properties of MOFs are typically characterized by their excitation and emission wavelengths, quantum yield, and fluorescence lifetime. These parameters are intrinsically linked to the nature of the organic ligand, the metal ion, and the overall framework architecture. Below is a summary of the key luminescent data for MOFs synthesized with dtb and tib ligands.
| Ligand | MOF | Metal Ion | Excitation Max (λex) | Emission Max (λem) | Red Shift (vs. Ligand) | Reference |
| 1,3-di-(1,2,4-triazol-4-yl)benzene (dtb) | {[Cd2(dtb)2(SO4)(H2O)]·(1,2-H2bdc)·SO4}n | Cd(II) | 326 nm | 409 nm | 29 nm | [1] |
| 1,3,5-tris(1-imidazolyl)benzene (tib) | Data for a directly comparable luminescent MOF is not readily available in the searched literature. | - | - | - | - |
Note: Quantitative data for quantum yield and fluorescence lifetime for these specific comparative MOFs were not available in the provided search results.
The cadmium-based MOF constructed from the 1,3-di-(1,2,4-triazol-4-yl)benzene (dtb) ligand exhibits a significant red shift in its emission spectrum compared to the free ligand. This phenomenon is often attributed to the coordination of the ligand to the metal center, which can affect the energy levels of the ligand's molecular orbitals involved in the electronic transitions.[1] The rigidity of the ligand within the MOF structure can also play a role in enhancing luminescence by reducing non-radiative decay pathways.
Ligand Structure-Property Relationship
The substitution pattern of the triazolyl groups on the benzene ring dictates the ligand's connectivity and geometry, which in turn directs the assembly of the MOF's structure. This structural control has a profound impact on the material's luminescent properties.
Caption: Logical workflow illustrating how triazolylbenzene ligand design influences the resulting MOF architecture and its luminescent properties.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research in this field. Below are representative protocols for the synthesis of a triazolylbenzene-based MOF and the characterization of its luminescent properties.
Synthesis of {[Cd2(dtb)2(SO4)(H2O)]·(1,2-H2bdc)·SO4}n
This protocol is based on the synthesis reported in the literature.[1]
Materials:
-
Cadmium sulfate octahydrate (CdSO₄·8/3H₂O)
-
1,3-di-(1,2,4-triazol-4-yl)benzene (dtb)
-
1,2-benzenedicarboxylic acid (1,2-H₂bdc)
-
Deionized water
-
Ethanol
Procedure:
-
A mixture of CdSO₄·8/3H₂O, 1,2-benzenedicarboxylic acid, and dtb is prepared in a solvent mixture of H₂O and ethanol.
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 363 K (90 °C) and maintained at this temperature for a specified period.
-
After cooling to room temperature, colorless block-shaped crystals are collected by filtration, washed with the mother liquor, and dried in air.
Measurement of Solid-State Luminescence
Instrumentation:
-
A fluorescence spectrophotometer equipped for solid-state measurements.
Procedure:
-
A powdered sample of the MOF is mounted on a solid-state sample holder.
-
The excitation and emission spectra are recorded at room temperature.
-
For the featured Cd(II) MOF, the excitation wavelength was set to 326 nm to observe the emission spectrum, and the emission wavelength was monitored at 409 nm to record the excitation spectrum.[1]
-
The luminescence spectrum of the free ligand is also recorded under the same conditions for comparison.
Conclusion
The luminescent properties of MOFs are highly tunable through the strategic selection of organic ligands. As demonstrated with the cadmium-based MOF synthesized from 1,3-di-(1,2,4-triazol-4-yl)benzene, the coordination of the triazolylbenzene ligand to the metal center can lead to significant changes in the photoluminescent behavior of the material. The substitution pattern of the triazolyl groups on the benzene ring is a key design element that dictates the final framework architecture and, consequently, its luminescent characteristics. Further research into the systematic comparison of MOFs derived from a wider range of triazolylbenzene isomers will undoubtedly provide deeper insights into the structure-property relationships and pave the way for the development of novel luminescent materials with tailored functionalities.
References
A Comparative Performance Analysis: 1,2,4-Triazole-Based N-Heterocyclic Carbene Palladium Catalysts versus a Traditional PEPPSI Catalyst in Suzuki-Miyaura Cross-Coupling Reactions
Introduction:
The development of efficient and robust catalysts is a cornerstone of modern organic synthesis, particularly for the construction of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the metal center. While traditional catalysts, often employing phosphine-based ligands or established N-heterocyclic carbene (NHC) frameworks like the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system, have demonstrated broad utility, the quest for catalysts with improved activity, stability, and substrate scope is ongoing.
This guide presents a comparative performance evaluation of a modern catalyst system based on a 1,2,4-triazole-derived N-heterocyclic carbene ligand against a traditional, commercially available PEPPSI catalyst. While direct comparative data for catalysts based on the specific 1,3-Di(1H-1,2,4-triazol-1-yl)benzene scaffold were not available in the reviewed literature, this analysis of a closely related 1,2,4-triazole-based NHC-palladium complex provides valuable insights into the potential advantages of this emerging class of ligands. The data presented herein is based on findings from studies on the catalytic activity of such complexes in the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid.[1]
Catalyst Structures
The comparison focuses on a palladium(II) complex featuring a 1,2,4-triazole-based NHC ligand and the commercially available PEPPSI-IPr catalyst.
-
1,2,4-Triazole-Based NHC-Pd Catalyst: These catalysts feature an N-heterocyclic carbene derived from a 1,2,4-triazole core. The specific complex evaluated in comparative studies is a monocarbene chelate complex with an intramolecularly coordinated N,N-dimethylamino group.[1]
-
Traditional Catalyst (PEPPSI-IPr): This is a well-established, commercially available palladium-NHC precatalyst known for its high activity and stability in a wide range of cross-coupling reactions.
Quantitative Performance Data
The catalytic performance of the 1,2,4-triazole-based NHC-Pd catalyst was evaluated against the PEPPSI-IPr catalyst in the Suzuki-Miyaura cross-coupling of different aryl bromides with phenylboronic acid. The reactions were carried out under relatively mild conditions, and the results are summarized in the table below.[1]
| Entry | Aryl Bromide | Catalyst | Yield (%)[1] |
| 1 | 4-Bromotoluene | 1,2,4-Triazole-NHC-Pd | 98 |
| 2 | 4-Bromotoluene | PEPPSI-IPr | 95 |
| 3 | 4-Bromoanisole | 1,2,4-Triazole-NHC-Pd | 97 |
| 4 | 4-Bromoanisole | PEPPSI-IPr | 96 |
| 5 | 4-Bromobenzonitrile | 1,2,4-Triazole-NHC-Pd | 99 |
| 6 | 4-Bromobenzonitrile | PEPPSI-IPr | 98 |
| 7 | 1-Bromo-4-nitrobenzene | 1,2,4-Triazole-NHC-Pd | 99 |
| 8 | 1-Bromo-4-nitrobenzene | PEPPSI-IPr | 99 |
| 9 | 2-Bromotoluene | 1,2,4-Triazole-NHC-Pd | 92 |
| 10 | 2-Bromotoluene | PEPPSI-IPr | 88 |
Analysis of Performance Data:
The data indicates that the 1,2,4-triazole-based NHC-Pd catalyst exhibits excellent catalytic activity, providing yields that are comparable to, and in some cases slightly higher than, the traditional PEPPSI-IPr catalyst for the coupling of various activated and deactivated aryl bromides.[1] Notably, for the sterically more hindered substrate, 2-bromotoluene, the 1,2,4-triazole-based catalyst showed a discernible advantage in yield.[1] This suggests that the electronic and steric properties of the 1,2,4-triazole-based NHC ligand may be particularly beneficial for challenging substrates.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction as described in the comparative studies.[1]
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:
A reaction tube was charged with the aryl bromide (0.5 mmol), phenylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol). The palladium catalyst (0.1 mol%) was then added. The tube was sealed and evacuated and backfilled with argon three times. Dioxane (2 mL) and water (0.2 mL) were added, and the reaction mixture was stirred at 80 °C for the specified time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conceptual Workflow for Catalyst Performance Evaluation
This diagram outlines the logical workflow for comparing the performance of the novel triazole-based catalyst with a traditional catalyst.
The comparative data suggests that palladium catalysts bearing 1,2,4-triazole-based N-heterocyclic carbene ligands are highly effective for Suzuki-Miyaura cross-coupling reactions.[1] Their performance is on par with, and in certain cases superior to, well-established traditional catalysts like PEPPSI-IPr.[1] The modular synthesis of such triazole-based ligands offers the potential for fine-tuning of steric and electronic properties, which could lead to the development of even more active and selective catalysts for a broader range of challenging chemical transformations. Further research into the catalytic applications of the specific this compound scaffold is warranted to fully explore its potential in modern catalysis.
References
computational validation of experimental results for 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental and computational data for 1,3-Di(1H-1,2,4-triazol-1-yl)benzene and its structural isomer, 1,4-Di(1H-1,2,4-triazol-1-yl)benzene. The objective is to offer a comprehensive computational validation of the experimental findings for the 1,3-isomer by leveraging comparative data from its well-characterized 1,4-counterpart.
Structural and Physicochemical Data
A direct comparison of the fundamental properties of this compound and its 1,4-isomer is crucial for understanding their structure-activity relationships. While detailed experimental data for the 1,3-isomer is limited in publicly available literature, we can compile known data and supplement it with information on the 1,4-isomer for a comprehensive overview.
| Property | This compound | 1,4-Di(1H-1,2,4-triazol-1-yl)benzene |
| Molecular Formula | C₁₀H₈N₆ | C₁₀H₈N₆ |
| Molecular Weight | 212.21 g/mol [1][2] | 212.22 g/mol [3] |
| CAS Number | 514222-44-7[1] | 1435710-71-6[4] |
| Boiling Point | Not available | 454.8±55.0 °C at 760 mmHg[4] |
| Crystal System | Not available | Monoclinic[3] |
| Space Group | Not available | P2₁/c[3] |
| Dihedral Angle (Benzene-Triazole) | Not available | 16.7 (2)°[3] |
Experimental Protocols
The synthesis of di(1H-1,2,4-triazol-1-yl)benzene isomers typically involves the reaction of the corresponding phenylenediamine with a reagent that provides the triazole ring.
Synthesis of 1,4-Di(1H-1,2,4-triazol-1-yl)benzene
A reported method for the synthesis of the 1,4-isomer involves the reaction of p-phenylenediamine with N,N'-diformylhydrazine.
Procedure:
-
Combine p-phenylenediamine (5.0 mmol) and N,N'-diformylhydrazine (10.0 mmol) in the presence of ammonium sulfate (2.0 mmol).
-
Heat the mixture at 413 K (140 °C) for 5 hours.[5]
-
Collect the resulting product and recrystallize from methanol to obtain colorless block crystals.[5]
General Synthesis of 1,2,4-Triazole Derivatives
A common route to 1,2,4-triazole rings involves the cyclization of thiosemicarbazide precursors. This can be adapted for the synthesis of the target compounds.
General Procedure:
-
Reflux a mixture of a suitable acid hydrazide and an isothiocyanate derivative in ethanol to form the corresponding acid thiosemicarbazide.[4]
-
Dissolve the acid thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 10%) and reflux for several hours.[4]
-
After cooling, acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Collect the product by filtration and recrystallize from a suitable solvent like ethanol.[4]
Computational Analysis: A Comparative Perspective
Due to the scarcity of direct computational studies on this compound, a comparative analysis with its 1,4-isomer through Density Functional Theory (DFT) calculations can provide valuable insights into its electronic and structural properties. Such studies are crucial for understanding the impact of isomerism on the molecule's performance and stability.[6]
Key Computational Descriptors
Computational studies on triazole derivatives often focus on the following parameters:
-
Optimized Geometry: Provides information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental crystallographic data where available.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's chemical reactivity and electronic properties.
-
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.
-
Thermodynamic Properties: Parameters such as the heat of formation can be calculated to assess the relative stability of isomers.[6]
Expected Isomeric Effects
Based on computational studies of other substituted benzene isomers, the following differences between the 1,3- and 1,4-isomers can be anticipated:
-
Symmetry and Dipole Moment: The 1,4-isomer possesses a higher degree of symmetry (inversion center), which would likely result in a zero or very small dipole moment. The 1,3-isomer, being less symmetric, is expected to have a significant dipole moment.
-
Crystal Packing: The difference in symmetry and dipole moment will influence the intermolecular interactions and, consequently, the crystal packing and solid-state properties. The 1,4-isomer is reported to form inversion dimers linked by weak C-H···N hydrogen bonds in the crystal.[3]
-
Electronic Properties: The substitution pattern on the benzene ring will affect the electronic communication between the two triazole rings, leading to differences in their HOMO-LUMO energy gaps and overall electronic spectra.
Visualizing the Comparison
The following diagrams illustrate the key differences and relationships between the two isomers.
Figure 1. A logical workflow illustrating the synthesis, characterization, and computational validation process for the isomeric di(triazolyl)benzenes.
Figure 2. A conceptual comparison of the structural properties of 1,3- and 1,4-di(1H-1,2,4-triazol-1-yl)benzene.
Conclusion
While experimental data for this compound is not as extensively documented as for its 1,4-isomer, a comparative approach using computational methods provides a robust framework for its validation. The differences in substitution patterns are predicted to have a significant impact on the molecules' symmetry, dipole moments, and electronic properties. Further experimental and computational studies on the 1,3-isomer are warranted to fully elucidate its properties and potential applications. This guide serves as a foundational resource for researchers interested in the structure-property relationships of di(triazolyl)benzene systems.
References
- 1. This compound - CAS:514222-44-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1-(3-(1H-1,2,4-triazol-1-yl)phenyl)-1H-1,2,4-triazole | C10H8N6 | CID 68169234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Bis(4H-1,2,4-triazol-4-yl)benzene dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Gas Adsorption in Metal-Organic Frameworks Based on Benzene-Linked Triazole and Imidazole Ligands
While no gas adsorption data has been reported for Metal-Organic Frameworks (MOFs) synthesized with the specific ligand 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, this guide provides a comparative overview of the gas adsorption capacities of MOFs constructed from structurally similar ligands. The following sections detail the performance of MOFs based on ligands containing triazole or imidazole moieties linked to a central benzene ring, offering insights into how ligand isomerism and functionality influence gas uptake.
The selection of organic linkers is a critical factor in the design of MOFs for specific gas adsorption applications. The geometry, flexibility, and chemical functionality of the ligand dictate the pore size, shape, and surface chemistry of the resulting framework, which in turn govern its affinity and capacity for different gas molecules. This guide examines MOFs synthesized from ligands analogous to this compound to provide a useful comparison for researchers in the field.
Comparison of CO2 Adsorption in MOFs with Functionalized Benzene-linked Ligands
The introduction of different metal centers and functional groups to benzene-linked heterocyclic ligands significantly impacts the CO2 adsorption properties of the resulting MOFs. A study on MOFs synthesized from 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) with different metal ions (Al, Cr, Cu) highlights this effect. The TIBM-Cu MOF demonstrated a superior CO2 adsorption capacity of 3.60 mmol/g at 298 K and 1 bar, which was attributed to the presence of open copper sites.[1] In comparison, TIBM-Al and TIBM-Cr exhibited lower CO2 uptakes of 2.1 mmol/g and 1.6 mmol/g, respectively, under the same conditions.[1] The selectivity for CO2 over N2 was also highest for TIBM-Cu.[1]
Similarly, the functionalization of ligands in cadmium-based MOFs has been shown to influence CO2 uptake. Three isostructural MOFs, [Cd2(L1)2(4,4′-Bipy)2]n (1), [Cd2(L2)2(4,4′-Bipy)2]n (2), and [Cd(L3)(4,4′-Bipy)]n (3), were synthesized using halogen-appended ligands. At 273 K and approximately 275 kPa, MOF 2 showed the highest CO2 uptake at 2.58 mmol/g, followed closely by MOF 1 at 2.45 mmol/g, while MOF 3 had a lower uptake of 1.96 mmol/g.
A zinc-based MOF, [Zn(L)(bpdc)]·1.6H2O (where L is 1,4-di(1H-imidazol-4-yl)benzene), has also been investigated for its gas adsorption properties and showed selective adsorption of CO2 over N2.[2]
Below is a table summarizing the CO2 adsorption capacities of these MOFs.
| MOF Name | Ligand | Metal Ion | CO2 Adsorption Capacity (mmol/g) | Temperature (K) | Pressure (bar) | CO2/N2 Selectivity |
| TIBM-Cu | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cu | 3.60 | 298 | 1 | 53 |
| TIBM-Al | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Al | 2.10 | 298 | 1 | 35 |
| TIBM-Cr | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cr | 1.60 | 298 | 1 | 10 |
| MOF 1 | 5-{(4-bromobenzyl)amino}isophthalate | Cd | 2.45 | 273 | ~0.275 | - |
| MOF 2 | 5-{(4-chlorobenzyl)amino}isophthalate | Cd | 2.58 | 273 | ~0.275 | - |
| MOF 3 | 5-{(4-fluorobenzyl)amino}isophthalate | Cd | 1.96 | 273 | ~0.275 | - |
Experimental Protocols
Synthesis of TIBM-based MOFs: The TIBM-based MOFs (TIBM-Al, TIBM-Cr, and TIBM-Cu) were synthesized using a solvothermal method.[1] In a typical synthesis, the 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) organic linker is mixed with the corresponding metal salt (e.g., AlCl3, CrCl3, or CuCl2) in a solvent, and the mixture is heated in a sealed reactor. The resulting crystalline MOF powder is then collected, washed, and dried.[1]
Gas Adsorption Measurements: The CO2 and N2 adsorption capacities of the TIBM-based MOFs were determined using a volumetric adsorption analyzer.[1] Prior to the measurements, the samples were activated by heating under vacuum to remove any guest molecules from the pores. The adsorption isotherms were then measured at a constant temperature (298 K) by introducing controlled amounts of the adsorbate gas.[1]
Synthesis of Cadmium-based MOFs: The halogen-decorated cadmium MOFs were synthesized via solvothermal reactions of the respective pro-ligands with cadmium(II) nitrate tetrahydrate and 4,4′-bipyridine in a mixed solvent system under basic conditions.
Gas Adsorption Analysis of Cadmium-based MOFs: The gas adsorption analysis for these MOFs was performed to evaluate their CO2 uptake over N2 and CH4 at 273 K and 295 K and pressures up to 275 kPa.
Logical Relationship Diagram
The following diagram illustrates the relationship between the parent ligand structure, its modifications (different metal ions or functional groups), and the resulting impact on CO2 adsorption capacity.
Caption: MOF Synthesis and Performance Pathway.
References
Safety Operating Guide
Essential Safety and Operational Guide for 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 1,3-Di(1H-1,2,4-triazol-1-yl)benzene (CAS No. 514222-44-7). Adherence to these guidelines is critical to ensure a safe laboratory environment. This compound is also known as Fluconazole EP Impurity C.[1][2][3] While some safety data sheets indicate a lack of specific hazard data, it is prudent to treat this pharmaceutical-related compound with a high degree of caution due to its unknown potency.[4]
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below. Always consult the specific Safety Data Sheet (SDS) for your material for the most comprehensive and up-to-date information.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected prior to use.[4] |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields | To protect eyes from splashes or dust.[4] |
| Skin and Body | Protective clothing, lab coat | To prevent skin exposure.[1] |
| Respiratory Protection | Self-contained breathing apparatus | Recommended for spill cleanup to avoid inhalation of dust.[1][4] |
Operational and Disposal Plans
Handling and Storage:
-
Wear appropriate PPE, including surgical gloves, when handling the substance.[1]
-
Handle in a well-ventilated area to minimize inhalation exposure.
-
Avoid the formation of dust.[1]
-
Store in a tightly sealed container in a dry, room temperature environment.[5]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water.[1]
-
Skin Contact: Wash the affected area with plenty of water.[1]
-
Ingestion: Seek immediate medical assistance.[1]
-
Inhalation: Move the individual to fresh air. If necessary, provide artificial respiration or oxygen.[1]
Accidental Release Measures:
-
In the event of a spill, wear a self-contained breathing apparatus.[1]
-
Avoid generating dust.[1]
-
Provide adequate ventilation.[1]
-
Wash the spill area with plenty of water.[1]
Disposal:
-
Dispose of contents and containers in accordance with all federal, state, and local regulations.
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Excess and expired materials should be handled by a licensed hazardous material disposal company.[4]
Experimental Workflow
The following diagram outlines the standard operational workflow for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
